H-L-Lys(N3-Gly)-OH
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H15N5O3 |
|---|---|
Molecular Weight |
229.24 g/mol |
IUPAC Name |
(2S)-2-amino-6-[(2-azidoacetyl)amino]hexanoic acid |
InChI |
InChI=1S/C8H15N5O3/c9-6(8(15)16)3-1-2-4-11-7(14)5-12-13-10/h6H,1-5,9H2,(H,11,14)(H,15,16)/t6-/m0/s1 |
InChI Key |
JHBRZAKVPNZDFK-LURJTMIESA-N |
Isomeric SMILES |
C(CCNC(=O)CN=[N+]=[N-])C[C@@H](C(=O)O)N |
Canonical SMILES |
C(CCNC(=O)CN=[N+]=[N-])CC(C(=O)O)N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of H-L-Lys(N3-Gly)-OH
This technical guide provides a comprehensive overview of the chemical synthesis, purification, and characterization of H-L-Lys(N3-Gly)-OH, a lysine derivative containing an azido-glycyl moiety. This compound is a valuable tool in chemical biology and drug development, primarily utilized for the site-specific modification of proteins and other biomolecules through "click chemistry" reactions.[1][2][3] The methodologies detailed herein are based on established principles of peptide chemistry and are intended for researchers, scientists, and professionals in the field of drug development.
Synthesis Pathway
The synthesis of this compound can be achieved through a multi-step process involving the selective protection of L-lysine, acylation of the side-chain amino group, and subsequent deprotection. A common and effective strategy involves the use of the fluorenylmethyloxycarbonyl (Fmoc) protecting group for the α-amino group, which is stable under the conditions required for side-chain modification and can be selectively removed at the final step.
The proposed synthetic route is as follows:
-
Protection of L-Lysine: The synthesis begins with the protection of the α-amino group of L-lysine with the Fmoc group to yield Fmoc-L-Lys-OH. The ε-amino group remains free for the subsequent acylation step.
-
Acylation with Azidoacetic Acid: The ε-amino group of Fmoc-L-Lys-OH is then acylated with azidoacetic acid using a suitable coupling agent to form Fmoc-L-Lys(N3-Gly)-OH.
-
Deprotection: Finally, the Fmoc protecting group is removed from the α-amino group to yield the target compound, this compound.
This synthetic approach is illustrated in the workflow diagram below.
Experimental Protocols
The following protocols are based on general procedures for amino acid modifications and peptide synthesis.[4][5] Researchers should optimize these conditions based on their specific laboratory settings and reagents.
Synthesis of Fmoc-L-Lys-OH
This step involves the selective protection of the α-amino group of L-lysine.
Materials:
-
L-Lysine hydrochloride
-
Sodium bicarbonate (NaHCO₃)
-
9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)
-
Dioxane
-
Water
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Dissolve L-Lysine hydrochloride in an aqueous solution of sodium bicarbonate.
-
Add a solution of Fmoc-OSu in dioxane dropwise to the lysine solution while stirring vigorously at room temperature.
-
Allow the reaction to proceed for several hours or overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, acidify the mixture with 1 M HCl to a pH of approximately 2-3.
-
Extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude Fmoc-L-Lys-OH.
Synthesis of Fmoc-L-Lys(N3-Gly)-OH
This step involves the coupling of azidoacetic acid to the ε-amino group of Fmoc-L-Lys-OH.
Materials:
-
Fmoc-L-Lys-OH
-
Azidoacetic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
Dissolve Fmoc-L-Lys-OH, azidoacetic acid, and HOBt in DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add EDC to the reaction mixture and stir at 0 °C for 30 minutes, then allow it to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude Fmoc-L-Lys(N3-Gly)-OH.
Synthesis of this compound
This final step involves the removal of the Fmoc protecting group.
Materials:
-
Fmoc-L-Lys(N3-Gly)-OH
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether
Procedure:
-
Dissolve the crude Fmoc-L-Lys(N3-Gly)-OH in a 20% solution of piperidine in DMF.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess piperidine.
-
Triturate the residue with diethyl ether to precipitate the crude product.
-
Collect the solid by filtration and wash with diethyl ether to obtain the crude this compound.
Purification
Purification of the final product is crucial to remove any unreacted starting materials, by-products, and reagents. Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most effective method for purifying this compound.
Protocol for RP-HPLC Purification:
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of a mixture of water and acetonitrile.
-
Chromatographic Conditions:
-
Column: A preparative C18 column is suitable for this purification.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from low to high percentage of mobile phase B over a specified time (e.g., 5% to 95% B over 30 minutes). The exact gradient should be optimized based on analytical HPLC runs.
-
Detection: UV detection at 214 nm and 280 nm.
-
-
Fraction Collection: Collect fractions corresponding to the major peak.
-
Analysis of Fractions: Analyze the collected fractions by analytical LC-MS to confirm the presence and purity of the desired product.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final product as a white solid.
Data Presentation
The following tables provide a template for summarizing the quantitative data obtained during the synthesis and characterization of this compound.
Table 1: Synthesis and Purification Summary
| Step | Product | Starting Material (g) | Product (g) | Yield (%) | Purity (by HPLC, %) |
| 1 | Fmoc-L-Lys-OH | L-Lysine HCl | |||
| 2 | Fmoc-L-Lys(N3-Gly)-OH | Fmoc-L-Lys-OH | |||
| 3 | This compound (crude) | Fmoc-L-Lys(N3-Gly)-OH | |||
| 4 | This compound (pure) | Crude Product | >95% |
Table 2: Characterization Data for this compound
| Analysis | Expected Value | Observed Value |
| Molecular Formula | C₈H₁₆N₄O₃ | - |
| Molecular Weight | 216.24 g/mol | |
| ¹H NMR | (Expected chemical shifts and multiplicities) | |
| ¹³C NMR | (Expected chemical shifts) | |
| High-Resolution Mass Spectrometry (HRMS) | [M+H]⁺ = 217.1295 |
Conclusion
The synthesis and purification of this compound can be successfully achieved through a well-defined chemical pathway involving standard techniques in peptide chemistry. The protocols and workflows provided in this guide offer a comprehensive framework for the production and characterization of this important chemical tool for bioconjugation and drug development. Careful execution of the experimental procedures and rigorous purification are essential to obtain a high-purity product suitable for demanding research applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound-参数-MedChemExpress (MCE) [antpedia.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Solid-phase synthesis of d-fructose-derived Heyns peptides utilizing Nα-Fmoc-Lysin[Nε-(2-deoxy-d-glucos-2-yl),Nε-Boc]-OH as building block - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimized syntheses of Fmoc azido amino acids for the preparation of azidopeptides - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Properties and Reactivity of H-L-Lys(N3-Gly)-OH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, reactivity, and applications of H-L-Lys(N3-Gly)-OH, a versatile lysine derivative integral to advancements in bioconjugation, proteomics, and drug development.
Core Chemical Properties
This compound, also known as N6-(2-azidoacetyl)-L-lysine, is a synthetic amino acid derivative that incorporates a bioorthogonal azido group. This functional handle is central to its utility in "click chemistry" reactions, enabling the precise and efficient labeling and modification of biomolecules.
Physicochemical Data
Quantitative data for this compound are summarized below. Where specific experimental data for this compound is not available, values for the closely related L-lysine hydrochloride are provided as an estimate and are noted accordingly.
| Property | Value | Source |
| Molecular Formula | C₈H₁₅N₅O₃ | [Calculated] |
| Molecular Weight | 229.24 g/mol | [Calculated] |
| CAS Number | 1198617-82-1 | N/A |
| Appearance | White to off-white solid | [General observation] |
| Solubility in Water | Soluble (based on L-lysine HCl) | [1] |
| Solubility in DMSO | Soluble (based on L-lysine HCl) | [1] |
| Solubility in Ethanol | Slightly Soluble (based on L-lysine HCl) | [1] |
| Predicted pKa (α-COOH) | ~2.2 | [General amino acid properties] |
| Predicted pKa (α-NH₃⁺) | ~9.0 | [General amino acid properties] |
| Predicted pKa (ε-NH₃⁺) | ~10.5 | [General amino acid properties] |
Stability
While specific degradation kinetics for this compound are not extensively published, the stability of the core amino acid and the azide functionality can be inferred from related compounds. The peptide backbone is susceptible to hydrolysis at extreme pH and high temperatures. The azide group is generally stable under physiological conditions and in the presence of most biological functional groups, but can be sensitive to reducing agents.[2][3] For long-term storage, it is recommended to keep the compound in a cool, dry place.
Reactivity and Chemical Transformations
The primary utility of this compound lies in its ability to participate in bioorthogonal click chemistry reactions. The terminal azide of the glycyl moiety allows for specific covalent bond formation with alkyne-containing molecules.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC is a highly efficient and regioselective reaction that forms a stable 1,4-disubstituted-1,2,3-triazole linkage between the azide of this compound and a terminal alkyne. This reaction is widely used for labeling proteins, nucleic acids, and other biomolecules.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
To circumvent the potential cytotoxicity of copper catalysts in living systems, SPAAC utilizes strained cyclooctynes (e.g., DBCO, BCN) that react readily with azides without the need for a metal catalyst. This makes SPAAC an ideal choice for in vivo labeling and imaging studies.
Experimental Protocols
Synthesis of this compound
A potential synthetic workflow is outlined in the diagram below:
Caption: Proposed synthesis workflow for this compound.
Protocol for Protein Labeling via CuAAC
This protocol provides a general method for labeling a protein containing this compound with an alkyne-functionalized probe.
Materials:
-
Azide-modified protein (1-10 mg/mL in PBS)
-
Alkyne-probe (e.g., alkyne-biotin, alkyne-fluorophore) (10 mM stock in DMSO)
-
Copper(II) sulfate (CuSO₄) (50 mM stock in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (50 mM stock in water)
-
Sodium ascorbate (100 mM stock in water, freshly prepared)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
To the azide-modified protein solution, add the alkyne-probe to a final concentration of 100-200 µM.
-
In a separate tube, premix CuSO₄ and THPTA in a 1:5 molar ratio.
-
Add the CuSO₄/THPTA mixture to the protein solution to a final copper concentration of 1 mM.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM.
-
Incubate the reaction at room temperature for 1-4 hours.
-
Remove excess reagents by dialysis or size-exclusion chromatography.
-
Confirm labeling by SDS-PAGE, Western blot, or mass spectrometry.
Applications in Research and Drug Development
Metabolic Labeling and Pathway Elucidation
Azide-modified amino acids and sugars can be metabolically incorporated into newly synthesized proteins and glycans, respectively. This allows for the visualization and identification of these biomolecules in living cells and organisms. The bioorthogonal azide handle enables subsequent tagging with fluorescent probes or affinity tags for downstream analysis, providing insights into complex biological processes such as protein synthesis and glycosylation pathways.
The following diagram illustrates the general workflow for metabolic labeling of glycoproteins with an azide-modified sugar and subsequent analysis.
Caption: Glycoprotein metabolic labeling workflow.
Antibody-Drug Conjugate (ADC) Development
This compound and similar derivatives are valuable tools in the development of site-specific ADCs. By incorporating the azide functionality at a specific site on the antibody, a cytotoxic drug can be attached with a defined stoichiometry, leading to a more homogeneous and potentially more effective therapeutic. The use of SPAAC is particularly advantageous in this context due to its biocompatibility.
The workflow for generating a site-specific ADC using an azide-modified antibody is depicted below.
Caption: Antibody-Drug Conjugate (ADC) synthesis workflow.
References
- 1. Solubility of l-Lysine Hydrochloride in Dimethyl Sulfoxide, Methanol, Ethanol, Water, and Glycol between (283 and 323) K | Semantic Scholar [semanticscholar.org]
- 2. Thermal and pH degradation kinetics of anthocyanins in natural food colorant prepared from black rice bran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thermal and pH degradation kinetics of anthocyanins in natural food colorant prepared from black rice bran - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Proteomic Insights: A Technical Guide to H-L-Lys(N3-Gly)-OH Applications
For Immediate Release
A Deep Dive into H-L-Lys(N3-Gly)-OH: A Versatile Tool for Modern Proteomics and Drug Development
This technical guide provides an in-depth exploration of this compound, a bioorthogonal amino acid analog, and its burgeoning applications in proteomics, catering to researchers, scientists, and drug development professionals. This document outlines the core principles, experimental workflows, and potential discoveries enabled by this powerful chemical probe.
This compound is a derivative of the essential amino acid L-lysine, featuring an azide (-N3) moiety incorporated via a glycine linker. This seemingly small modification provides a powerful chemical "handle" for researchers. The azide group is bioorthogonal, meaning it does not react with native cellular components. Instead, it can be specifically and efficiently ligated to molecules containing an alkyne group through a reaction known as "click chemistry". This allows for the precise attachment of various tags, such as biotin for affinity purification or fluorescent dyes for imaging, to proteins that have incorporated this compound.
The ability to metabolically label proteins with this compound opens up a wide array of applications in proteomics, including the identification of newly synthesized proteins, the characterization of protein-protein interactions, and the elucidation of complex signaling pathways.
Core Applications and Methodologies
The primary applications of this compound in proteomics revolve around its metabolic incorporation into proteins followed by bioorthogonal ligation. This section details the experimental protocols for these key applications.
Nascent Protein Profiling (Bioorthogonal Non-Canonical Amino Acid Tagging - BONCAT)
The BONCAT technique allows for the specific identification and quantification of proteins synthesized within a defined time window. This is particularly useful for studying cellular responses to various stimuli.
Experimental Protocol: BONCAT using this compound
-
Cell Culture and Labeling:
-
Culture mammalian cells in standard lysine-containing medium to the desired confluency.
-
To initiate labeling, replace the standard medium with lysine-free medium supplemented with this compound at a final concentration of 50-100 µM. The optimal concentration should be determined empirically for each cell line.
-
Incubate the cells for a desired period (e.g., 30 minutes to 24 hours) to allow for the incorporation of the analog into newly synthesized proteins.
-
-
Cell Lysis:
-
After the labeling period, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a buffer containing detergents (e.g., 1% SDS) and protease inhibitors to denature proteins and prevent degradation.
-
-
Click Chemistry Reaction:
-
To the cell lysate, add the following click chemistry reagents in order:
-
An alkyne-biotin tag (for subsequent enrichment).
-
A copper(I) catalyst (e.g., copper(II) sulfate with a reducing agent like sodium ascorbate).
-
A copper-chelating ligand (e.g., THPTA) to improve reaction efficiency and reduce cytotoxicity if performing the reaction in situ.
-
-
Incubate the reaction mixture for 1-2 hours at room temperature.
-
-
Protein Enrichment:
-
Capture the biotinylated proteins using streptavidin-coated magnetic beads or resin.
-
Wash the beads extensively to remove non-biotinylated proteins.
-
-
Sample Preparation for Mass Spectrometry:
-
Elute the captured proteins from the beads.
-
Perform in-solution or in-gel tryptic digestion of the enriched proteins to generate peptides.
-
Desalt the resulting peptides using C18 spin columns.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the newly synthesized proteins.
-
Quantitative Proteomics using Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC)
Combining this compound with SILAC allows for the relative quantification of newly synthesized proteins between different experimental conditions.
Experimental Protocol: SILAC-BONCAT
-
SILAC Labeling:
-
Culture two populations of cells in parallel. One population is grown in "light" SILAC medium (containing standard L-lysine), and the other in "heavy" SILAC medium (containing a stable isotope-labeled lysine, e.g., 13C6,15N2-L-lysine).
-
Ensure complete incorporation of the SILAC labels over several cell divisions.
-
-
Metabolic Labeling with this compound:
-
Replace the respective SILAC media with lysine-free SILAC media.
-
To one cell population (e.g., the "heavy" labeled cells), add this compound to a final concentration of 50-100 µM. This will be the experimental condition. The "light" labeled cells will serve as the control.
-
Incubate for the desired labeling period.
-
-
Cell Lysis and Mixing:
-
Lyse the "light" and "heavy" cell populations separately.
-
Combine the lysates in a 1:1 protein concentration ratio.
-
-
Click Chemistry, Enrichment, and Mass Spectrometry:
-
Proceed with the click chemistry reaction, protein enrichment, and LC-MS/MS analysis as described in the BONCAT protocol.
-
During data analysis, the relative abundance of newly synthesized proteins between the two conditions can be determined by comparing the intensities of the "light" and "heavy" peptide pairs.
-
Data Presentation: Quantitative Proteomic Analysis
While specific quantitative data for this compound is not yet widely published in a standardized format, the following tables illustrate the expected output from a SILAC-BONCAT experiment. The data presented here is hypothetical and serves as a template for reporting results from such studies.
Table 1: Hypothetical SILAC-BONCAT Data for Proteins Differentially Synthesized in Response to a Stimulus
| Protein ID | Gene Name | Description | SILAC Ratio (Stimulated/Control) | p-value |
| P04637 | TP53 | Cellular tumor antigen p53 | 2.5 | 0.001 |
| P62258 | HSP90AB1 | Heat shock protein HSP 90-beta | 3.1 | 0.0005 |
| Q06830 | HSPD1 | 60 kDa heat shock protein, mitochondrial | 1.8 | 0.01 |
| P60709 | ACTB | Actin, cytoplasmic 1 | 0.9 | 0.85 |
| P14618 | HNRNPA1 | Heterogeneous nuclear ribonucleoprotein A1 | 0.5 | 0.005 |
Visualizing Experimental Workflows and Logical Relationships
Graphviz diagrams provide a clear visual representation of the experimental processes and the underlying logic.
Potential Applications in Drug Development
The ability to specifically label and identify newly synthesized proteins has significant implications for drug discovery and development.
-
Target Identification and Validation: By comparing the nascent proteomes of cells treated with a drug candidate versus a control, researchers can identify proteins whose synthesis is specifically altered. This can help to identify the direct targets of a drug and its downstream effects.
-
Mechanism of Action Studies: Understanding how a drug affects protein synthesis can provide crucial insights into its mechanism of action.
-
Biomarker Discovery: Changes in the nascent proteome in response to disease or drug treatment can serve as valuable biomarkers for diagnosis, prognosis, and therapeutic monitoring.
-
Toxicity Profiling: Unintended changes in protein synthesis can be an early indicator of cellular toxicity.
Future Directions
The applications of this compound in proteomics are still expanding. Future developments may include its use in combination with other "omics" technologies, such as transcriptomics and metabolomics, to provide a more comprehensive view of cellular processes. Furthermore, the development of new click chemistry reactions and reporter tags will continue to enhance the versatility and power of this exciting technology.
An In-depth Technical Guide to H-L-Lys(N3-Gly)-OH for Beginners in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of bioconjugation and chemical biology, precision and efficiency are paramount. "Click chemistry," a concept introduced by K.B. Sharpless, offers a suite of powerful reactions known for their reliability, high yields, and biocompatibility.[1][2] Central to many of these reactions is the azide functional group, a bioorthogonal handle that can be seamlessly integrated into biomolecules. This guide focuses on a specific, versatile building block, H-L-Lys(N3-Gly)-OH , providing a comprehensive resource for its application in click chemistry.
This compound is a derivative of the amino acid lysine, featuring an azide group (N3) attached via a flexible glycine linker.[3][4] This design allows for its incorporation into peptides and proteins, enabling their subsequent modification with a wide array of molecules through click chemistry.[3] This guide will delve into the two primary forms of azide-alkyne click chemistry: the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). We will provide detailed experimental protocols, quantitative data for reaction optimization, and an example of its application in studying cellular signaling pathways.
Core Concepts of Click Chemistry with this compound
Click chemistry reactions are characterized by their simplicity, high yields, and the formation of stable products with minimal byproducts. The azide group in this compound is a key player in this chemistry, offering a bioorthogonal handle for reaction with an alkyne partner.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most well-known click reaction, involving the 1,3-dipolar cycloaddition between an azide and a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole ring. The reaction is catalyzed by copper(I) ions, which are typically generated in situ from a copper(II) salt (like CuSO₄) and a reducing agent (such as sodium ascorbate). The addition of a ligand, for example, tris-(benzyltriazolylmethyl)amine (TBTA) or tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), stabilizes the Cu(I) catalyst and enhances reaction efficiency.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): As an alternative to the copper-catalyzed reaction, SPAAC utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with an azide without the need for a metal catalyst. This is particularly advantageous for in vivo or live-cell applications where the cytotoxicity of copper is a concern.
Data Presentation: A Comparative Analysis of CuAAC and SPAAC
The choice between CuAAC and SPAAC often depends on the specific application, balancing the need for speed against the constraints of the biological system. The following tables summarize key quantitative data to aid in this decision-making process.
| Parameter | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Reaction Principle | Catalytic cycloaddition of a terminal alkyne and an azide. | Spontaneous reaction between a strained cyclooctyne and an azide. |
| Key Reagents | Azide, Terminal Alkyne, Copper(I) source (e.g., CuSO₄ + Sodium Ascorbate), Ligand (e.g., THPTA, TBTA). | Azide, Strained Alkyne (e.g., DBCO, BCN). |
| Biocompatibility | Limited by the cytotoxicity of the copper catalyst. | High, as it is a metal-free reaction. Ideal for live-cell and in vivo applications. |
| Reaction Environment | Wide range of solvents, including water. pH range of 4-12. | Typically performed in aqueous buffers compatible with biological systems. |
| Reaction Parameter | Typical Value/Range |
| Yield | Generally high, often reported as quantitative or near-quantitative (>95%). |
| Reaction Time | Can range from minutes to a few hours, depending on reactant concentrations. |
| Temperature | Typically performed at room temperature. |
| Reactant Concentration | Effective even at low micromolar concentrations. |
Experimental Protocols
Protocol 1: Incorporation of this compound into a Peptide via Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of a peptide containing this compound using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids
-
This compound
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., DIPEA)
-
Fmoc deprotection solution (20% piperidine in DMF)
-
Solvents: DMF, DCM
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the resin.
-
Amino Acid Coupling: Pre-activate the desired Fmoc-amino acid with a coupling reagent and a base in DMF. Add the activated amino acid to the resin and allow the reaction to proceed for 1-2 hours.
-
Repeat Synthesis Cycle: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.
-
Incorporation of this compound: Couple this compound using the same procedure as for other amino acids.
-
Final Fmoc Deprotection: Remove the N-terminal Fmoc group after the final coupling step.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, wash, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on a Peptide
This protocol describes the conjugation of an alkyne-containing molecule to a peptide modified with this compound.
Materials:
-
Azide-modified peptide (from Protocol 1)
-
Alkyne-functionalized molecule (e.g., a fluorescent dye)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Copper ligand (e.g., THPTA)
-
Buffer (e.g., phosphate-buffered saline, PBS)
-
Organic co-solvent (e.g., DMSO)
Procedure:
-
Reagent Preparation: Prepare stock solutions of the azide-peptide, alkyne-molecule, CuSO₄, THPTA, and sodium ascorbate. The sodium ascorbate solution should be prepared fresh.
-
Reaction Setup: In a microcentrifuge tube, dissolve the azide-peptide and the alkyne-molecule in the reaction buffer. An organic co-solvent may be added to aid solubility.
-
Catalyst Premix: In a separate tube, premix the CuSO₄ and THPTA solutions.
-
Reaction Initiation: Add the catalyst premix to the peptide/alkyne solution, followed by the freshly prepared sodium ascorbate solution to initiate the reaction.
-
Incubation: Allow the reaction to proceed at room temperature for 1-4 hours.
-
Purification: Purify the conjugated peptide using RP-HPLC to remove excess reagents and the catalyst.
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) on a Peptide
This protocol details the copper-free conjugation of a strained alkyne to a peptide modified with this compound.
Materials:
-
Azide-modified peptide (from Protocol 1)
-
Strained alkyne-functionalized molecule (e.g., DBCO-dye)
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Dissolve Reactants: Dissolve the azide-peptide and the strained alkyne-molecule in the reaction buffer. A slight molar excess (1.2-1.5 equivalents) of the strained alkyne is often used.
-
Incubation: Mix the solution and allow the reaction to proceed at room temperature. Reaction times can vary from 1 to 24 hours depending on the reactant concentrations and the specific strained alkyne used.
-
Purification: Once the reaction is complete, purify the conjugated peptide using RP-HPLC.
Characterization of the "Clicked" Product
Confirmation of a successful click reaction is crucial. The formation of the triazole ring can be verified using standard analytical techniques:
-
Mass Spectrometry (MS): The most direct evidence of conjugation is an increase in the molecular weight of the peptide corresponding to the mass of the attached molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The formation of the triazole ring gives rise to a characteristic proton signal in the ¹H NMR spectrum, typically in the range of 7.5-8.5 ppm. The disappearance of the alkyne proton signal (if present) also indicates reaction completion.
-
High-Performance Liquid Chromatography (HPLC): A successful reaction will show a new peak with a different retention time compared to the starting materials.
Application in Studying Signaling Pathways: The ERK/MAPK Pathway
The ability to site-specifically label proteins makes this compound a valuable tool for studying complex biological processes like cellular signaling. The Extracellular signal-Regulated Kinase (ERK)/Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is implicated in various diseases, including cancer.
By incorporating this compound into a protein within the ERK/MAPK pathway (e.g., ERK itself or one of its substrates), researchers can "click" on various probes to study its function and interactions. For example, attaching a fluorescent probe can allow for the visualization of the protein's localization within the cell upon pathway activation. Alternatively, clicking on a photo-crosslinker can enable the identification of binding partners and the mapping of protein-protein interaction networks within the signaling cascade.
Caption: Application of this compound in the ERK/MAPK signaling pathway.
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No "Clicked" Product Yield | Incomplete incorporation of this compound during SPPS. Inactive catalyst (CuAAC). Insufficient reaction time. Degradation of reactants. | Confirm incorporation of the azide-modified amino acid by mass spectrometry. For CuAAC, use freshly prepared sodium ascorbate and ensure the copper source and ligand are of high quality. Extend the reaction time and monitor progress by HPLC. Ensure proper storage of all reagents. |
| Side Product Formation | Oxidation of the peptide or protein in the presence of the copper catalyst (CuAAC). Non-specific binding of reagents. | For sensitive biomolecules, consider using SPAAC. In CuAAC, degas solutions to minimize oxygen and use a copper-chelating ligand. Ensure thorough purification of the starting materials. |
| Difficulty in Purifying the Final Product | Similar hydrophobicity of the product and starting materials. Aggregation of the peptide. | Optimize the HPLC gradient for better separation. Use a different stationary phase if necessary. Perform purification at a lower temperature to minimize aggregation. |
Conclusion
This compound is a powerful and versatile tool for researchers in chemical biology, drug discovery, and materials science. Its ability to be incorporated into peptides and proteins provides a gateway for a multitude of modifications via the robust and efficient click chemistry reactions, CuAAC and SPAAC. By understanding the core principles, optimizing reaction conditions based on quantitative data, and employing detailed experimental protocols, scientists can effectively harness the potential of this unique amino acid derivative to advance their research. This guide serves as a foundational resource for beginners, enabling them to confidently apply this compound in their quest to label, track, and manipulate biomolecules with precision.
References
- 1. Unnatural amino acid mutagenesis of GPCRs using amber codon suppression and bioorthogonal labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Genetically-encoded Molecular Probes to Study G Protein-coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
The Azide Group in H-L-Lys(N3-Gly)-OH: A Technical Guide to Bioorthogonal Ligation
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-canonical amino acids into peptides and proteins is a cornerstone of modern chemical biology and drug development. These molecular tools provide researchers with the ability to site-specifically modify biological molecules, introducing probes, altering structures, and creating novel therapeutic conjugates. Among these, H-L-Lys(N3-Gly)-OH , a lysine derivative featuring a terminal azide group on a glycine appendage, stands out as a versatile building block for bioorthogonal chemistry. The azide moiety (-N₃) is the linchpin of this molecule's utility, serving as a highly specific and stable chemical handle for covalent modification.
This technical guide delves into the core function of the azide group in this compound, detailing its role in the three primary bioorthogonal ligation reactions it enables: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and the Staudinger Ligation.
The Azide Moiety: A Bioorthogonal Chemical Handle
The azide group is central to the concept of bioorthogonal chemistry. It is virtually absent in biological systems, rendering it chemically inert to the vast majority of endogenous functional groups.[1] Its small size allows for its incorporation into biomolecules with minimal structural perturbation, and it remains stable under a wide range of physiological conditions, including aqueous environments and varying pH levels.[1][2] The true power of the azide lies in its specific reactivity with a select few partners—alkynes and phosphines—enabling precise and efficient chemical ligations in complex biological milieu.[1][3]
Key Ligation Chemistries Enabled by the Azide Group
The azide group of this compound is designed to participate in "click chemistry" reactions, a class of reactions known for their high yields, specificity, and simple conditions.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the quintessential "click" reaction, forming a stable 1,4-disubstituted 1,2,3-triazole linkage between an azide and a terminal alkyne. This reaction is known for its rapid kinetics and high quantitative yields. However, its primary drawback is the requirement of a copper(I) catalyst, which can be toxic to living cells, somewhat limiting its in vivo applications.
References
A Technical Guide to H-L-Lys(N3-Gly)-OH: Commercial Availability, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of H-L-Lys(N3-Gly)-OH, an azide-containing lysine derivative integral to advancements in bioconjugation, chemical biology, and drug development. This document details its commercial availability, core applications in "click chemistry," and comprehensive experimental protocols for its use.
Commercial Availability and Suppliers
This compound is a specialized chemical reagent available from a number of suppliers for research and development purposes. It is crucial for researchers to source this compound from reputable suppliers to ensure high purity and batch-to-batch consistency, which are critical for reproducible experimental outcomes. The compound is typically supplied as a solid and should be stored under recommended conditions, often at 2-8°C in a refrigerator, to maintain its stability.
Below is a summary of key suppliers and associated product information for this compound and its hydrochloride salt.
| Supplier | Product Name | Catalog Number | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity |
| MedchemExpress | This compound | HY-151658 | 1198617-82-1 | C₈H₁₅N₅O₃ | 229.24 | >98% |
| Pharmaffiliates | This compound | PA 12 0501003 | 1198617-82-1 | C₈H₁₅N₅O₃ | 229.24 | Not specified |
| BOC Sciences | This compound | BAT-017394 | 1198617-82-1 | C₈H₁₅N₅O₃ | 229.24 | >99% |
| Iris Biotech GmbH | This compound*HCl | HAA2080 | 1198617-82-1 (net) | C₈H₁₅N₅O₃ | 229.24 | Not specified |
Core Applications in Bioconjugation and Drug Development
This compound serves as a critical building block for the site-specific modification of peptides and proteins. Its primary utility lies in the azide functional group, which acts as a chemical handle for bioorthogonal "click chemistry" reactions.[1][2] This allows for the precise attachment of various molecules, such as fluorophores, polyethylene glycol (PEG) chains, targeting ligands, and cytotoxic payloads for antibody-drug conjugates (ADCs).[3][4]
The two main types of click chemistry reactions utilized with this compound are:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction involves the use of a copper(I) catalyst to form a stable triazole linkage between the azide group of the modified lysine and a terminal alkyne on another molecule.[1]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free alternative that utilizes a strained cyclooctyne (e.g., DBCO or BCN) to react with the azide. The absence of a cytotoxic copper catalyst makes SPAAC particularly suitable for applications in living cells and in vivo.
The ability to incorporate this compound at specific sites within a protein sequence offers significant advantages over traditional conjugation methods that target native amino acids like lysine or cysteine, which often result in heterogeneous products. Site-specific conjugation leads to homogenous products with a defined drug-to-antibody ratio (DAR) in the case of ADCs, which is crucial for their therapeutic efficacy and safety.
Experimental Protocols
This section provides detailed methodologies for the incorporation of this compound into peptides, subsequent click chemistry reactions, and the purification and characterization of the final conjugates.
Incorporation of this compound into Peptides via Solid-Phase Peptide Synthesis (SPPS)
The Fmoc-protected version of this compound, Fmoc-L-Lys(N3-Gly)-OH, is typically used for standard Fmoc-based solid-phase peptide synthesis.
Materials:
-
Fmoc-L-Lys(N3-Gly)-OH
-
Appropriate solid-phase resin (e.g., Rink Amide resin)
-
Other Fmoc-protected amino acids
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., DIPEA, 2,4,6-collidine)
-
Fmoc deprotection solution (e.g., 20% piperidine in DMF)
-
Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the previously coupled amino acid by treating with 20% piperidine in DMF.
-
Washing: Wash the resin thoroughly with DMF to remove residual piperidine.
-
Amino Acid Coupling:
-
Activate the Fmoc-protected amino acid (or Fmoc-L-Lys(N3-Gly)-OH) by dissolving it with a coupling reagent (e.g., HBTU) and a base (e.g., DIPEA) in DMF.
-
Add the activated amino acid solution to the deprotected resin and allow it to react for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a ninhydrin test to ensure completion.
-
-
Repeat Synthesis Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final coupling step, remove the N-terminal Fmoc group.
-
Cleavage and Deprotection: Treat the resin with a cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation: Precipitate the crude peptide by adding the cleavage solution dropwise to cold diethyl ether.
-
Purification: Collect the precipitated peptide by centrifugation and wash with cold ether. The crude peptide is then ready for purification.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a typical CuAAC reaction in solution.
Materials:
-
Azide-modified peptide (containing this compound)
-
Alkyne-functionalized molecule (1.2-1.5 equivalents)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate (freshly prepared solution)
-
Copper ligand (e.g., THPTA)
-
Solvent (e.g., buffer/DMSO mixture)
Procedure:
-
Prepare Reactants: Dissolve the azide-modified peptide and the alkyne-functionalized molecule in a suitable solvent system.
-
Prepare Catalyst: In a separate tube, premix the CuSO₄ and the copper ligand.
-
Initiate Reaction: Add the premixed catalyst solution to the solution of the peptide and alkyne. Then, add the freshly prepared sodium ascorbate solution to reduce Cu(II) to the active Cu(I) species.
-
Incubate: Allow the reaction to proceed at room temperature for 1-12 hours. The progress can be monitored by LC-MS.
-
Purification: Once the reaction is complete, purify the product using reverse-phase HPLC to remove the catalyst and unreacted starting materials.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol details a copper-free click chemistry reaction.
Materials:
-
Azide-modified peptide (containing this compound)
-
Strained alkyne-functionalized molecule (e.g., DBCO or BCN, 1.2-1.5 equivalents)
-
Solvent (e.g., physiological buffer)
Procedure:
-
Dissolve Reactants: Dissolve the azide-modified peptide and the strained alkyne in a suitable buffer or solvent.
-
Incubate: Mix the solution and allow the reaction to proceed at room temperature or 37°C. Reaction times can range from 1 to 24 hours depending on the reactants.
-
Monitor Progress: The reaction progress can be monitored by RP-HPLC or LC-MS.
-
Purification: Once the reaction is complete, purify the peptide conjugate using RP-HPLC.
Purification and Characterization
Purification:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most common method for purifying peptides and their conjugates. A C18 column is typically used with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA).
-
Solid-Phase Extraction (SPE): For desalting and initial cleanup of the crude peptide, a C18 SPE cartridge can be used.
Characterization:
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is used to confirm the molecular weight of the final product and to verify the success of the conjugation reaction.
-
Tandem Mass Spectrometry (MS/MS): This technique is used to sequence the peptide and confirm the site of modification.
-
High-Performance Liquid Chromatography (HPLC): Analytical RP-HPLC is used to assess the purity of the final product.
Application in Antibody-Drug Conjugate (ADC) Development
The use of this compound is particularly impactful in the development of ADCs. By incorporating this unnatural amino acid into the antibody sequence at a specific site, a cytotoxic drug can be attached with high precision.
Safety and Handling
This compound contains an azide group, and while generally stable, azides can be energetic compounds. It is important to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on proper handling, storage, and disposal. Standard laboratory safety precautions, including the use of personal protective equipment, should always be followed.
This technical guide provides a comprehensive starting point for researchers and professionals working with this compound. By understanding its commercial availability, key applications, and detailed experimental protocols, users can effectively leverage this powerful tool in their research and development endeavors.
References
An In-Depth Technical Guide to H-L-Lys(N3-Gly)-OH: A Versatile Tool for Bioconjugation and Proteomics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of H-L-Lys(N3-Gly)-OH, a non-canonical amino acid derivative that has become an invaluable tool in chemical biology, drug development, and proteomics. By incorporating a bioorthogonal azide handle, this molecule facilitates the precise chemical modification of peptides and proteins through "click chemistry." This guide details its chemical properties, applications, and provides exemplary experimental protocols for its use.
Core Concepts and Applications
This compound is a derivative of the amino acid lysine, featuring an azido-glycyl moiety attached to the epsilon-amino group. The key functional group is the azide (-N3), which is chemically inert to most biological functional groups, making it a "bioorthogonal" handle. This allows for highly specific chemical reactions to be performed in complex biological mixtures, and even in living cells.
The primary application of this compound is in conjunction with click chemistry , most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions enable the covalent attachment of a wide array of molecules, including:
-
Fluorophores: For imaging and tracking of peptides and proteins.
-
Biotin tags: For affinity purification and enrichment of labeled proteins.
-
Drug molecules: To create targeted peptide-drug conjugates.
-
Polyethylene glycol (PEG) chains: To improve the pharmacokinetic properties of therapeutic peptides.
-
Crosslinkers: To study protein-protein interactions.
The Fmoc-protected version, Fmoc-L-Lys(N3-Gly)-OH , is the key building block used in Solid-Phase Peptide Synthesis (SPPS) to site-specifically incorporate the azido functionality into a peptide sequence. The azide group is stable to the standard conditions of Fmoc-based SPPS, including piperidine for Fmoc deprotection and trifluoroacetic acid (TFA) for final cleavage from the resin.
Quantitative Data Presentation
| Parameter | Expected Value | Method of Analysis | Notes |
| Crude Peptide Purity | 60-80% | Reverse-Phase HPLC (RP-HPLC) at 220 nm | Purity can vary based on the length and sequence of the peptide, as well as the efficiency of each coupling step during SPPS. |
| Purified Peptide Purity | >95% | RP-HPLC at 220 nm | Achievable with standard RP-HPLC purification protocols. For highly sensitive applications, purities of >98% may be required.[1] |
| Overall Yield | 30-50% | Gravimetric or UV Spectrophotometry | The overall yield is dependent on the cumulative efficiency of all synthesis, cleavage, and purification steps. |
| Molecular Weight | As calculated | Mass Spectrometry (e.g., ESI-MS) | The observed molecular weight should match the theoretical monoisotopic or average mass of the target peptide. |
| Click Reaction Efficiency | >90% | RP-HPLC or Mass Spectrometry | The efficiency of the subsequent CuAAC or SPAAC reaction is typically very high, leading to near-quantitative conversion of the azide-modified peptide.[2] |
Experimental Protocols
The following are detailed, representative protocols for the incorporation of Fmoc-L-Lys(N3-Gly)-OH into a peptide via SPPS and a subsequent on-resin CuAAC reaction.
Solid-Phase Peptide Synthesis (SPPS)
This protocol describes the manual synthesis of a peptide on a 0.1 mmol scale using a Wang resin.
Materials:
-
Fmoc-L-Lys(Boc)-Wang resin
-
Fmoc-L-Lys(N3-Gly)-OH and other Fmoc-protected amino acids
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure® or 1-Hydroxybenzotriazole (HOBt)
-
20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)
-
DMF, Dichloromethane (DCM)
-
Cleavage Cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane (TIS))
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-L-Lys(Boc)-Wang resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Drain the DMF, add 20% piperidine in DMF, and agitate for 5 minutes. Drain and repeat with a 15-minute agitation.
-
Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
Amino Acid Coupling:
-
In a separate vial, dissolve the next Fmoc-amino acid (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
To incorporate the azide functionality, use Fmoc-L-Lys(N3-Gly)-OH in this step.
-
-
Washing: Wash the resin with DMF (3 times) and DCM (3 times).
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection (Step 2).
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Add the cleavage cocktail and agitate for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
-
Precipitation and Purification:
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide and purify by RP-HPLC.
-
On-Resin Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the on-resin "clicking" of an alkyne-containing molecule to the azide-modified peptide.
Materials:
-
Azide-functionalized peptide-resin from SPPS
-
Alkyne-containing molecule (e.g., a fluorescent dye) (5-10 eq.)
-
Copper(I) Iodide (CuI) (1-2 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (5-10 eq.)
-
Anhydrous DMF
Procedure:
-
Resin Preparation: Swell the azide-functionalized peptide-resin in DMF for 30 minutes.
-
Reaction Setup:
-
In a separate vial, dissolve the alkyne-containing molecule in a minimal amount of DMF.
-
To the reaction vessel with the resin, add CuI and DIPEA.
-
-
Click Reaction: Add the alkyne solution to the resin mixture and agitate at room temperature for 4-12 hours.
-
Washing: Wash the resin thoroughly with DMF (3 times), DCM (3 times), and Methanol (3 times).
-
Cleavage and Purification: Cleave the peptide from the resin and purify as described in the SPPS protocol.
Mandatory Visualizations
The following diagrams illustrate the key chemical transformations and a potential experimental workflow using this compound.
This guide provides a foundational understanding of this compound and its application in modern biochemical research. The versatility of this compound, coupled with the robustness of click chemistry, ensures its continued importance in the development of novel diagnostics, therapeutics, and research tools.
References
Methodological & Application
Application Notes and Protocols for Site-Specific Peptide Modification using H-L-Lys(N3-Gly)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The site-specific incorporation of unnatural amino acids into peptides is a powerful strategy for the development of novel therapeutics, diagnostics, and research tools. H-L-Lys(N3-Gly)-OH, a derivative of lysine featuring an azido-glycyl moiety on its side chain, is a key building block for introducing a bioorthogonal azide handle into a peptide sequence. This allows for subsequent covalent modification via "click chemistry," such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][2]
The Fmoc-protected form, Fmoc-L-Lys(N3-Gly)-OH, is fully compatible with standard solid-phase peptide synthesis (SPPS) protocols. The azide group is stable under the typical basic conditions of Fmoc deprotection (e.g., piperidine) and the acidic conditions of final cleavage from the resin (e.g., trifluoroacetic acid).[3] This stability ensures a straightforward workflow for synthesizing peptides with a precisely positioned chemical handle for conjugation to a wide variety of molecules, including fluorophores, polyethylene glycol (PEG) chains, and cytotoxic drugs.[4]
Data Presentation
The following tables summarize typical reaction conditions and expected outcomes for the incorporation of Fmoc-L-Lys(N3-Gly)-OH into peptides and subsequent modification via click chemistry. Please note that specific yields may vary depending on the peptide sequence and reaction scale.
Table 1: SPPS Coupling and Deprotection Parameters for Fmoc-L-Lys(N3-Gly)-OH
| Parameter | Condition | Expected Efficiency | Notes |
| Coupling | |||
| Amino Acid Excess | 2-4 equivalents | >98% | Higher excess may be needed for difficult couplings. |
| Coupling Reagents | HBTU/HOBt or HATU/HOAt | >98% | HATU is often recommended for sterically hindered amino acids.[5] |
| Activation Time | 2-5 minutes | - | |
| Coupling Time | 1-4 hours | >98% | Longer coupling times or double coupling may be necessary. |
| Fmoc Deprotection | |||
| Reagent | 20% Piperidine in DMF | >99% | A standard two-step deprotection is recommended (e.g., 3 min + 7 min). |
| Time | 10-20 minutes | >99% |
Table 2: On-Resin Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
| Parameter | Condition | Expected Yield | Notes |
| Alkyne Moiety | 3-5 equivalents | >90% | |
| Copper Source | CuSO₄·5H₂O (0.1-0.2 eq) | >90% | |
| Reducing Agent | Sodium Ascorbate (0.5-1.0 eq) | >90% | Should be freshly prepared. |
| Ligand | TBTA (0.1-0.2 eq) | >90% | Optional, but improves reaction efficiency and protects the peptide. |
| Solvent | DMF/H₂O or DMSO/H₂O | >90% | |
| Reaction Time | 4-12 hours | >90% | Can be monitored by LC-MS analysis of a small cleavage sample. |
Table 3: In-Solution Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
| Parameter | Condition | Expected Yield | Notes |
| Strained Alkyne | 1.2-1.5 equivalents | >95% | e.g., DBCO or BCN derivatives. |
| Solvent | Aqueous buffer (e.g., PBS, pH 7.4) | >95% | Organic co-solvents (DMSO, DMF) can be used if solubility is an issue. |
| Temperature | Room Temperature or 37°C | >95% | |
| Reaction Time | 1-24 hours | >95% | Dependent on reactant concentrations and the specific strained alkyne used. |
Experimental Protocols
Protocol 1: Incorporation of Fmoc-L-Lys(N3-Gly)-OH via Fmoc-SPPS
This protocol describes the manual solid-phase synthesis of a peptide containing the this compound residue using standard Fmoc chemistry.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-L-Lys(N3-Gly)-OH
-
Standard Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine
-
Coupling reagents (e.g., HBTU, HOBt, or HATU, HOAt)
-
N,N'-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF in a reaction vessel for 30-60 minutes.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 3 minutes.
-
Drain the solution.
-
Treat the resin again with 20% piperidine in DMF for 10 minutes.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
-
Amino Acid Coupling (Standard Residues):
-
In a separate vial, pre-activate the standard Fmoc-amino acid (3 eq.) with HBTU (2.9 eq.) and DIPEA (6 eq.) in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Wash the resin with DMF (5x) and DCM (3x).
-
-
Fmoc-L-Lys(N3-Gly)-OH Coupling:
-
In a separate vial, pre-activate Fmoc-L-Lys(N3-Gly)-OH (2-4 eq.) with HATU (1.9 eq.) and DIPEA (4 eq.) in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 2-4 hours to ensure complete coupling.
-
Monitoring: Perform a Kaiser test to confirm the absence of free primary amines. If the test is positive, a second coupling may be required.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
-
Repeat Synthesis Cycle: Repeat steps 2 and 3 (or 4) for each subsequent amino acid in the sequence.
-
Final Fmoc Deprotection: After the final amino acid coupling, perform a final deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM (5x) and dry under vacuum.
-
Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.
-
Dry the crude peptide pellet.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: On-Resin Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol details the on-resin conjugation of an alkyne-containing molecule to the azide-modified peptide.
Materials:
-
Azide-functionalized peptide-resin
-
Alkyne-containing molecule
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (optional)
-
DMF, DMSO, H₂O
-
DCM
Procedure:
-
Resin Swelling: Swell the azide-functionalized peptide-resin in DMF.
-
Reaction Setup:
-
In a reaction vessel, add the alkyne-containing molecule (3-5 eq.) dissolved in DMF to the swollen resin.
-
Prepare fresh stock solutions of CuSO₄ (e.g., 100 mM in H₂O) and sodium ascorbate (e.g., 1 M in H₂O).
-
If using, prepare a stock solution of TBTA (e.g., 100 mM in DMSO).
-
-
Click Reaction:
-
To the resin mixture, add the TBTA solution (if used) to a final concentration of ~1 mM.
-
Add the CuSO₄ solution to a final concentration of ~0.2 mM.
-
Initiate the reaction by adding the sodium ascorbate solution to a final concentration of ~2 mM.
-
Agitate the reaction mixture at room temperature for 4-12 hours.
-
-
Washing: Once the reaction is complete, drain the solution and wash the resin extensively with DMF, H₂O, and DCM.
-
Cleavage and Purification: Proceed with cleavage and purification as described in Protocol 1, steps 7 and 8.
Visualizations
References
Application Notes and Protocols for H-L-Lys(N3-Gly)-OH in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-L-Lys(N3-Gly)-OH is a non-canonical amino acid derivative designed for facile and specific labeling of biomolecules through "click chemistry". It incorporates a glycine-linked azide group on the epsilon-amine of a lysine residue. This azide moiety serves as a bioorthogonal handle, allowing for covalent modification with alkyne-containing molecules. The small and stable nature of the azide group minimizes potential interference with the biological function of the modified molecule.
This reagent is compatible with the two primary forms of azide-alkyne click chemistry:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A rapid and high-yielding reaction that forms a stable 1,4-disubstituted triazole linkage. It requires a copper(I) catalyst, which can be generated in situ from copper(II) salts and a reducing agent.[1][2]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free alternative that utilizes strained cyclooctynes (e.g., DBCO, BCN). The reaction is driven by the release of ring strain and is highly biocompatible, making it ideal for applications in living systems.[3][4]
These application notes provide detailed protocols for both CuAAC and SPAAC reactions using this compound for the modification of peptides or proteins.
Data Presentation
The choice between CuAAC and SPAAC often involves a trade-off between reaction speed and biocompatibility. The following tables summarize key quantitative data for these reactions. Note that while specific kinetic data for this compound is not extensively published, the provided values for similar azide-containing molecules offer a reasonable expectation of performance.
Table 1: Quantitative Comparison of CuAAC and SPAAC for Live-Cell Labeling
| Feature | Copper-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) | References |
| Biocompatibility | Moderate; potential for copper-induced cytotoxicity. Mitigated by using ligands. | High; no cytotoxic metal catalyst required. | [3] |
| Reaction Kinetics | Very fast (seconds to minutes) | Fast (minutes to hours) | |
| Reagent Size | Small alkyne and azide groups | Bulky cyclooctyne reagents | |
| Labeling Efficiency | Can be very high with optimized conditions | Generally high, may require longer incubation |
Table 2: Representative Second-Order Rate Constants for SPAAC Reactions
| Azide-Modified Molecule | Strained Alkyne Reactant | Second-Order Rate Constant (M⁻¹s⁻¹) | Reaction Conditions | References |
| 3-azido-L-alanine | sulfo-DBCO-amine | 0.32 - 1.22 | PBS (pH 7), HEPES (pH 7) | |
| Azidolysine-containing peptide | DBCO-PEG | 0.34 | HBS (pH 7.4) |
Experimental Protocols
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Solution
This protocol describes a general procedure for conjugating an alkyne-containing molecule to a peptide or protein previously modified with this compound.
Materials:
-
Azide-modified peptide/protein (containing this compound)
-
Alkyne-functionalized molecule (e.g., fluorescent dye, biotin)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Reaction Buffer: Phosphate-buffered saline (PBS) or similar buffer, pH 7.4
-
Degassed solvents (e.g., water, DMSO)
-
Purification system (e.g., RP-HPLC)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the azide-modified peptide/protein in the reaction buffer.
-
Prepare a stock solution of the alkyne-functionalized molecule in a compatible solvent (e.g., DMSO).
-
Prepare fresh stock solutions of CuSO₄ (e.g., 50 mM in water) and sodium ascorbate (e.g., 500 mM in water).
-
Prepare a stock solution of the THPTA ligand (e.g., 250 mM in water).
-
-
Reaction Setup:
-
In a reaction tube, combine the azide-modified peptide/protein and the alkyne-functionalized molecule (typically a slight excess, 1.2-2 equivalents).
-
Add the THPTA ligand to the reaction mixture (final concentration is typically 5-fold higher than the copper concentration).
-
-
Reaction Initiation:
-
Add the CuSO₄ solution to the reaction mixture.
-
Immediately add the freshly prepared sodium ascorbate solution to reduce Cu(II) to the active Cu(I) catalyst.
-
-
Incubation:
-
Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours. The reaction progress can be monitored by LC-MS or other appropriate analytical techniques.
-
-
Purification:
-
Once the reaction is complete, purify the conjugated product using a suitable method such as reverse-phase HPLC to remove unreacted starting materials and the catalyst.
-
Table 3: Typical Reaction Conditions for CuAAC
| Component | Final Concentration | Notes |
| Azide-modified peptide/protein | 100 µM - 1 mM | |
| Alkyne-functionalized molecule | 1.2 - 2 equivalents | |
| CuSO₄ | 50 µM - 200 µM | |
| Sodium Ascorbate | 1 mM - 5 mM | Should be in excess of CuSO₄ |
| THPTA Ligand | 250 µM - 1 mM | Typically a 5:1 ratio to CuSO₄ |
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) in Solution
This protocol outlines the copper-free conjugation of a strained alkyne to a peptide or protein modified with this compound.
Materials:
-
Azide-modified peptide/protein (containing this compound)
-
Strained alkyne-functionalized molecule (e.g., DBCO-dye, BCN-biotin)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or cell culture medium for live-cell labeling.
-
Purification system (e.g., RP-HPLC)
Procedure:
-
Reagent Preparation:
-
Dissolve the azide-modified peptide/protein in the chosen reaction buffer.
-
Dissolve the strained alkyne-functionalized molecule in a minimal amount of a compatible organic solvent (e.g., DMSO) and then dilute it into the reaction buffer. A slight molar excess (1.1-1.5 equivalents) is typically used.
-
-
Reaction Setup:
-
Mix the solutions of the azide-peptide and the strained alkyne-molecule.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 1 to 24 hours, depending on the reactants' concentration and the specific strained alkyne used.
-
Monitor the reaction progress by an appropriate analytical method like LC-MS or fluorescence imaging for live-cell applications.
-
-
Purification:
-
If required, purify the final conjugate using a suitable technique such as RP-HPLC. For live-cell imaging, purification of the labeled protein is typically not necessary.
-
Visualizations
Experimental Workflow for Protein Labeling
The following diagram illustrates a typical workflow for the site-specific labeling of a target protein using this compound and click chemistry.
Caption: General workflow for protein labeling using this compound.
Application in Signaling Pathway Analysis: EGFR Labeling
Site-specific labeling of receptors like the Epidermal Growth Factor Receptor (EGFR) allows for detailed studies of its signaling dynamics. By incorporating this compound into EGFR, researchers can attach fluorescent probes to track receptor dimerization, internalization, and downstream signaling events.
Caption: Simplified EGFR signaling pathway that can be studied via click chemistry labeling.
References
Application Notes and Protocols for H-L-Lys(N3-Gly)-OH in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-L-Lys(N3-Gly)-OH is a lysine derivative containing an azide group, specifically designed for facile incorporation into peptides and proteins for subsequent modification via "click chemistry."[1] This building block is particularly valuable in the field of drug development, enabling the precise, site-specific conjugation of small molecules, imaging agents, or cytotoxic payloads to create advanced therapeutics such as peptide-drug conjugates (PDCs).[2][3] The azide functionality of this compound allows for a highly efficient and bioorthogonal reaction with alkyne-containing molecules through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction forms a stable triazole linkage under mild conditions, making it a robust tool for bioconjugation.[1]
These application notes provide detailed protocols for the incorporation of this compound into peptides and its subsequent use in CuAAC reactions, both on-resin and in-solution.
Data Presentation
While specific quantitative data for CuAAC reactions involving this compound is not extensively published in tabular format, the CuAAC reaction is widely reported to be highly efficient, often achieving near-quantitative yields. The following tables provide representative data based on typical outcomes for CuAAC reactions in peptide synthesis.
Table 1: Representative On-Resin CuAAC Reaction Conditions and Expected Outcomes
| Parameter | Condition | Expected Outcome/Note |
| Peptide-Resin | 1 equivalent | N-terminally deprotected peptide containing this compound |
| Alkyne Molecule | 5-10 equivalents | Excess to drive the reaction to completion |
| Copper(I) Source | CuI (1-2 equivalents) or CuSO₄·5H₂O (0.1-0.5 equivalents) | CuI can be used directly; CuSO₄ requires a reducing agent |
| Reducing Agent | Sodium Ascorbate (1-5 equivalents, if using CuSO₄) | Freshly prepared solution is crucial to reduce Cu(II) to Cu(I) |
| Base | DIPEA (5-10 equivalents, if using CuI) | Facilitates the reaction |
| Solvent | DMF/water (e.g., 4:1 v/v) or DMF/THF | Anhydrous and degassed solvents are recommended to prevent oxidation |
| Reaction Time | 4-16 hours | Can be monitored by small-scale cleavage and LC-MS analysis |
| Temperature | Room Temperature (or 40-50 °C to improve efficiency) | Elevated temperatures should be used with caution to avoid degradation |
| Expected Conversion | >95% | Typically high conversion is achieved on solid support |
Table 2: Representative Solution-Phase CuAAC Reaction Conditions and Expected Outcomes
| Parameter | Concentration | Expected Outcome/Note |
| Azide-Peptide | 50 µM - 1 mM | The limiting reactant |
| Alkyne Molecule | 1.2-1.5 equivalents | A slight excess is used |
| Copper(II) Sulfate | ~0.2 mM | Final concentration |
| Copper Ligand (e.g., THPTA) | ~1 mM | A 1:5 molar ratio of Cu:Ligand is often recommended |
| Sodium Ascorbate | ~2 mM | Freshly prepared; in excess to maintain the Cu(I) state |
| Solvent | Buffer/DMSO mixture | The solvent system should be optimized for substrate solubility |
| Reaction Time | 1-12 hours | Progress can be monitored by RP-HPLC or LC-MS |
| Temperature | Room Temperature | Mild conditions are generally sufficient |
| Expected Yield | High (>90%) | Dependent on purification |
Experimental Protocols
Protocol 1: Incorporation of this compound into Peptides via Solid-Phase Peptide Synthesis (SPPS)
This protocol describes the incorporation of the azide functionality into a peptide sequence using standard Fmoc-based SPPS.
Materials:
-
Fmoc-protected amino acids
-
This compound
-
Appropriate solid-phase resin (e.g., Rink Amide resin)
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., DIPEA)
-
Fmoc deprotection solution (20% piperidine in DMF)
-
Solvents: DMF, DCM, Methanol
-
SPPS reaction vessel
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the previously coupled amino acid by treating it with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Amino Acid Coupling:
-
Pre-activate the standard Fmoc-amino acid (3-5 equivalents relative to resin loading) with the coupling reagent and a base in DMF.
-
Add the activated amino acid solution to the resin and allow it to react for 1-2 hours at room temperature.
-
-
Washing: Wash the resin with DMF (3-5 times).
-
Repeat Synthesis Cycle: Repeat steps 2-5 for each amino acid in the peptide sequence.
-
Incorporation of this compound: Couple this compound using the same procedure as for other amino acids. To ensure complete coupling, the reaction time can be extended to 2-4 hours.
-
Final Fmoc Deprotection: After the final coupling step, remove the N-terminal Fmoc group.
-
Final Washing: Wash the resin with DMF (5x), DCM (5x), and methanol (3x), then dry under vacuum.
Protocol 2: On-Resin Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol details the conjugation of an alkyne-containing molecule to the azide-modified peptide while it is still attached to the solid support.
Materials:
-
Azide-modified peptide-resin from Protocol 1
-
Terminal alkyne molecule
-
Copper(I) iodide (CuI) and DIPEA OR Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) and Sodium Ascorbate
-
Solvents: DMF, THF, DCM, Methanol (anhydrous and degassed)
Procedure using CuSO₄/Sodium Ascorbate:
-
Resin Swelling and Washing: Swell the azide-modified peptide-resin in DMF. Wash thoroughly with DMF.
-
Reaction Mixture Preparation: In the reaction vessel, add the terminal alkyne (5-10 equivalents) dissolved in a DMF/water solvent mixture (e.g., 4:1 v/v).
-
Catalyst Addition: Add sodium ascorbate (1-5 equivalents) followed by CuSO₄·5H₂O (0.1-0.5 equivalents). The solution should turn a yellow-orange color, indicating the formation of the active Cu(I) species.
-
Reaction Incubation: Agitate the mixture at room temperature for 4-16 hours. The reaction progress can be monitored by cleaving a small amount of resin and analyzing the product by LC-MS.
-
Washing: Once the reaction is complete, wash the resin thoroughly with DMF (3x), DCM (3x), and methanol (3x).
-
Drying: Dry the resin under vacuum.
-
Cleavage and Purification: Cleave the peptide from the resin using a standard cleavage cocktail (e.g., TFA/TIS/water). Precipitate the crude peptide in cold diethyl ether, and purify by RP-HPLC.
Protocol 3: Solution-Phase Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is for the conjugation of an alkyne-functionalized molecule to the azide-modified peptide after it has been cleaved from the resin and purified.
Materials:
-
Purified azide-modified peptide
-
Alkyne-functionalized molecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Copper ligand (e.g., THPTA)
-
Solvent system (e.g., buffer/DMSO mixture)
-
Purification system (e.g., RP-HPLC)
Procedure:
-
Dissolve Reactants: Dissolve the azide-modified peptide and a slight excess (1.2-1.5 equivalents) of the alkyne-functionalized molecule in the chosen solvent.
-
Prepare Catalyst Stock Solutions: Prepare fresh stock solutions of CuSO₄ (e.g., 100 mM in water), sodium ascorbate (e.g., 1 M in water), and the copper ligand (e.g., 100 mM in DMSO/water).
-
Add Reagents: To the solution of the peptide and alkyne, add the copper ligand (final concentration ~1 mM), followed by CuSO₄ (final concentration ~0.2 mM), and finally sodium ascorbate (final concentration ~2 mM).
-
Reaction: Gently mix the reaction and allow it to proceed at room temperature for 1-12 hours. Monitor the reaction by RP-HPLC or mass spectrometry.
-
Purification: Upon completion, purify the peptide conjugate by RP-HPLC to remove unreacted starting materials and catalyst.
-
Characterization: Confirm the structure and purity of the final conjugate by mass spectrometry and analytical RP-HPLC.
Mandatory Visualizations
Caption: Workflow for peptide conjugate synthesis using this compound and CuAAC.
Caption: Logical pathway for a Peptide-Drug Conjugate (PDC) from synthesis to action.
References
Applications of H-L-Lys(N3-Gly)-OH in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-L-Lys(N3-Gly)-OH is a non-canonical amino acid derivative that serves as a powerful tool in modern drug discovery. It incorporates a lysine backbone modified with an azido-glycyl moiety on the epsilon-amine. This unique structure provides a bioorthogonal handle, the azide group (-N3), which is central to its utility. The azide group is chemically stable in biological systems and does not react with endogenous functional groups, making it an ideal component for "click chemistry" reactions.[1][2]
The primary application of this compound lies in its ability to be incorporated into peptides during solid-phase peptide synthesis (SPPS).[1] Once integrated into a peptide sequence, the azide group can be selectively and efficiently conjugated to a wide variety of molecules containing an alkyne functional group. This is achieved through two main types of click chemistry reactions: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[2] These reactions are known for their high yields and specificity, allowing for the precise construction of complex biomolecules.[1]
The versatility of this compound enables numerous applications in drug discovery, including:
-
Peptide-Drug Conjugates (PDCs): Potent cytotoxic drugs can be attached to targeting peptides, enhancing their delivery to specific cells or tissues, thereby increasing efficacy and reducing off-target toxicity.
-
Fluorescent Labeling: Fluorophores can be conjugated to peptides for use in various imaging and diagnostic applications, allowing for the visualization of cellular uptake, receptor binding, and biodistribution.
-
PEGylation: The attachment of polyethylene glycol (PEG) chains can improve the pharmacokinetic properties of peptide-based drugs, such as increasing their half-life in circulation.
-
Synthesis of Complex Peptide Architectures: this compound facilitates the creation of branched or cyclic peptides, which can exhibit enhanced stability and biological activity.
This document provides detailed application notes and experimental protocols for the use of this compound in drug discovery research.
Data Presentation
While specific quantitative data for this compound is often dependent on the specific peptide sequence and conjugation partner, the following tables provide representative data for the synthesis and modification of peptides containing a similar azido-functionalized amino acid, N3-Gly-Aeg(Fmoc)-OH. These values can serve as a general guideline for expected outcomes when using this compound.
Table 1: Representative Yields for Solid-Phase Peptide Synthesis (SPPS) of an Azide-Modified Peptide
| Parameter | Representative Value | Notes |
| Crude Peptide Purity (Post-SPPS) | 60-95% | Dependent on peptide length and sequence complexity. |
| Purified Azide-Peptide Yield | 30-70% | Based on initial resin loading. |
Table 2: Representative Yields and Purity for Fluorescent Labeling via CuAAC
| Parameter | Representative Value | Notes |
| CuAAC Reaction Conversion | >95% | As determined by LC-MS analysis. |
| Final Labeled Peptide Purity | >98% | After final HPLC purification. |
| Overall Yield of Labeled Peptide | 15-50% | Highly dependent on the yields of the preceding SPPS steps. |
Experimental Protocols
Protocol 1: Incorporation of this compound into a Peptide using Fmoc-SPPS
This protocol describes the manual solid-phase synthesis of a peptide containing an this compound residue using standard Fmoc/tBu chemistry.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids
-
Fmoc-L-Lys(N3-Gly)-OH
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., DIPEA, 2,4,6-collidine)
-
Fmoc deprotection solution (20% piperidine in DMF)
-
Solvents: DMF, DCM
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Cold diethyl ether
-
Solid-phase peptide synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30-60 minutes in the synthesis vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Amino Acid Coupling: a. Pre-activate the desired Fmoc-amino acid (3 equivalents relative to resin loading) with a coupling reagent (e.g., HBTU, 2.9 equivalents) and a base (e.g., DIPEA, 6 equivalents) in DMF. b. Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours at room temperature. c. Monitor the coupling reaction using a ninhydrin (Kaiser) test. If the test is positive (indicating an incomplete reaction), repeat the coupling step.
-
Repeat Synthesis Cycle: Repeat steps 2 and 3 for each amino acid in the peptide sequence.
-
Incorporation of Fmoc-L-Lys(N3-Gly)-OH: Couple Fmoc-L-Lys(N3-Gly)-OH using the same procedure as for other amino acids (step 3).
-
Final Fmoc Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Purification: Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether. Purify the crude azide-containing peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the peptide by mass spectrometry (MS) and analytical HPLC.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of an alkyne-containing molecule (e.g., a fluorescent dye or drug) to the azide-modified peptide in solution.
Materials:
-
Azide-modified peptide
-
Alkyne-functionalized molecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate (freshly prepared solution)
-
Copper ligand (e.g., THPTA, TBTA)
-
Solvent (e.g., DMSO, t-butanol/water mixture)
-
Reaction vials
-
RP-HPLC system for purification
-
Mass spectrometer for analysis
Procedure:
-
Reagent Preparation: a. Dissolve the azide-modified peptide and the alkyne-functionalized molecule in the chosen solvent system. b. Prepare a fresh solution of sodium ascorbate in water. c. Prepare stock solutions of CuSO₄ and the copper ligand.
-
Reaction Setup: a. In a reaction vial, combine the azide-peptide and a slight excess (1.1-1.5 equivalents) of the alkyne-molecule. b. Add the copper ligand to the reaction mixture. c. Add the CuSO₄ solution. The final copper concentration is typically in the range of 50-100 µM.
-
Initiation of Reaction: Add the freshly prepared sodium ascorbate solution to the reaction mixture to reduce Cu(II) to the catalytic Cu(I) species. The final concentration of sodium ascorbate should be 5-10 times that of the copper sulfate.
-
Reaction Incubation: Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be monitored by LC-MS to track the consumption of the starting materials and the formation of the triazole product.
-
Purification: Once the reaction is complete, purify the peptide conjugate using RP-HPLC.
-
Characterization: Confirm the identity and purity of the final conjugate by mass spectrometry and analytical HPLC.
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the copper-free conjugation of a strained alkyne (e.g., DBCO, BCN) to the azide-modified peptide.
Materials:
-
Azide-modified peptide
-
Strained alkyne-functionalized molecule (e.g., DBCO-NHS ester)
-
Reaction buffer (e.g., Phosphate-buffered saline (PBS) pH 7.4)
-
Organic co-solvent if needed (e.g., DMSO, DMF)
-
Reaction vials
-
RP-HPLC system for purification
-
Mass spectrometer for analysis
Procedure:
-
Dissolve Reactants: Dissolve the azide-modified peptide and a slight excess (1.2-1.5 equivalents) of the strained alkyne-functionalized molecule in the chosen buffer or solvent.
-
Reaction Incubation: Mix the solutions and allow the reaction to proceed at room temperature or 37°C. Reaction times can vary from 1 to 24 hours depending on the concentration of reactants and the specific strained alkyne used.
-
Monitoring: The reaction progress can be monitored by LC-MS.
-
Purification: Once the reaction is complete, purify the peptide conjugate using RP-HPLC.
-
Characterization: Confirm the identity and purity of the final conjugate by mass spectrometry and analytical HPLC.
Application in Drug Discovery: Targeting G-Protein Coupled Receptors (GPCRs)
Peptides modified with this compound are valuable tools for developing targeted therapies against G-Protein Coupled Receptors (GPCRs), which are a large family of cell surface receptors involved in numerous diseases. By conjugating a cytotoxic drug to a peptide that specifically binds to a GPCR overexpressed on cancer cells, a targeted peptide-drug conjugate (PDC) can be created.
The following diagram illustrates the proposed mechanism of action for such a PDC.
References
Application Notes and Protocols for H-L-Lys(N3-Gly)-OH in Antibody-Drug Conjugate (ADC) Generation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of Antibody-Drug Conjugates (ADCs) as targeted cancer therapeutics has revolutionized oncology. A critical aspect of ADC design is the precise and stable conjugation of a potent cytotoxic payload to a monoclonal antibody (mAb). Traditional conjugation methods targeting native lysine or cysteine residues often result in heterogeneous mixtures with variable drug-to-antibody ratios (DAR) and suboptimal pharmacokinetic properties.
Site-specific conjugation using unnatural amino acids (UAAs) offers a superior alternative, enabling the production of homogeneous ADCs with a defined DAR. H-L-Lys(N3-Gly)-OH is a lysine derivative containing a bioorthogonal azide group. Its incorporation into the antibody backbone allows for a highly specific and efficient "click chemistry" reaction, most notably the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), with a payload-linker construct containing a strained alkyne, such as dibenzocyclooctyne (DBCO).[1][2] This approach ensures precise control over the conjugation site and stoichiometry, leading to ADCs with improved stability, safety, and therapeutic efficacy.[3]
These application notes provide an overview of the use of this compound in ADC development, including quantitative data from a representative study and detailed experimental protocols.
Data Presentation
The following tables summarize representative quantitative data for an ADC generated via site-specific incorporation of an unnatural amino acid and click chemistry. While this data is for an ADC developed using p-acetylphenylalanine, it is illustrative of the performance that can be expected from ADCs created with azide-containing UAAs like this compound, which also enable precise, site-specific conjugation.[4][5]
Table 1: ADC Characterization
| Parameter | Value | Method | Reference |
| Drug-to-Antibody Ratio (DAR) | 1.8 - 2.0 | Mass Spectrometry | |
| Conjugation Efficiency | >95% | SDS-PAGE / Mass Spectrometry |
Table 2: In Vitro Cytotoxicity
| Cell Line | Target Antigen | ADC IC50 (nM) | Payload IC50 (nM) | Reference |
| BT-474 | HER2+ | 0.5 | 10 | |
| SK-BR-3 | HER2+ | 1.0 | 10 | |
| MDA-MB-231 | HER2- | >100 | 10 |
Table 3: In Vivo Efficacy in Xenograft Model (Breast Cancer)
| Treatment Group | Dose (mg/kg) | Tumor Growth | Survival | Reference |
| Vehicle Control | - | Progressive Growth | - | |
| Unconjugated Antibody | 10 | Progressive Growth | - | |
| Site-Specific ADC | 10 | Complete Regression | 100% at day 60 |
Table 4: Plasma Stability
| Time Point | % Intact ADC (in vivo) | Assay | Reference | |---|---|---|---|---| | 24 hours | >90% | ELISA / LC-MS | | | 7 days | ~80% | ELISA / LC-MS | |
Mandatory Visualizations
Here are the diagrams for the described signaling pathways and experimental workflows.
References
- 1. Site-Specific Antibody Conjugation for ADC and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of the drug-to-antibody ratio distribution for antibody-drug conjugates in plasma/serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Site-specific antibody drug conjugates for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of site-specific antibody-drug conjugates using unnatural amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Labeling Live Cells with H-L-Lys(N3-Gly)-OH Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the metabolic labeling of live cells using the unnatural amino acid H-L-Lys(N3-Gly)-OH. This technique enables the introduction of a bioorthogonal azide handle into newly synthesized proteins, allowing for subsequent visualization and analysis through "click chemistry." This powerful tool is invaluable for studying protein synthesis, localization, and dynamics in living systems, with significant applications in basic research and drug development.
Principle of the Technology
The methodology is a two-step process that leverages the cell's natural protein synthesis machinery followed by a highly specific bioorthogonal chemical reaction.
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Metabolic Incorporation: Live cells are cultured in a medium supplemented with this compound. The cellular machinery recognizes this unnatural amino acid as an analog of L-lysine and incorporates it into nascent polypeptide chains during protein translation. This results in a proteome that is tagged with azide groups. The small size of the azide group generally ensures minimal disruption to protein structure and function.[1][2]
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Bioorthogonal "Click" Reaction: The azide-labeled proteins can then be specifically and covalently tagged with a variety of probes (e.g., fluorophores, biotin) that contain a complementary reactive group. The most common bioorthogonal reactions for this purpose are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][3][4] SPAAC is often preferred for live-cell applications as it does not require a cytotoxic copper catalyst.
Core Applications
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Visualization of Newly Synthesized Proteins: Fluorescence microscopy can be used to image the location and dynamics of protein synthesis in living or fixed cells.
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Proteome Profiling: Newly synthesized proteins can be enriched using an affinity tag (e.g., biotin) for subsequent identification and quantification by mass spectrometry.
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Monitoring Protein Dynamics: Pulse-chase experiments can be designed to track the fate of a population of proteins synthesized within a specific timeframe.
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Drug Discovery: This method can be used to assess the impact of drug candidates on protein synthesis and turnover.
Experimental Protocols
The following protocols provide a general framework for the metabolic labeling of live mammalian cells with this compound and subsequent detection via click chemistry. Optimization of parameters such as cell line, incubation time, and reagent concentrations may be required for specific experimental systems.
Protocol 1: Metabolic Labeling of Live Cells with this compound
This protocol describes the incorporation of the azido-lysine derivative into cellular proteins.
Materials:
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This compound
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Mammalian cell line of choice (e.g., HeLa, HEK293, U2OS)
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Complete cell culture medium (lysine-free medium is recommended for higher incorporation efficiency)
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Phosphate-buffered saline (PBS)
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Cell culture plates or dishes
Procedure:
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Cell Seeding: Seed cells onto the appropriate culture vessel and allow them to adhere and reach the desired confluency (typically 60-80%).
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Preparation of Labeling Medium: Prepare the cell culture medium supplemented with this compound. The optimal concentration should be determined empirically, but a starting range of 50-200 µM is recommended. For increased incorporation, use a lysine-free medium as the base.
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Metabolic Labeling: Remove the standard culture medium from the cells and wash once with pre-warmed PBS. Add the prepared labeling medium to the cells.
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Incubation: Incubate the cells for a period of 4 to 24 hours under standard cell culture conditions (37°C, 5% CO₂). The optimal incubation time will depend on the rate of protein synthesis in the chosen cell line and the desired labeling density.
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Washing: After incubation, remove the labeling medium and wash the cells three times with PBS to remove any unincorporated this compound. The cells are now ready for downstream applications such as fixation, lysis, or direct labeling with a fluorescent probe.
Protocol 2: Visualization of Azide-Labeled Proteins via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) in Live Cells
This protocol describes the labeling of azide-modified proteins in live cells with a fluorescent probe containing a strained alkyne (e.g., DBCO, BCN, or DIFO).
Materials:
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Metabolically labeled cells (from Protocol 1)
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Strained alkyne-fluorophore conjugate (e.g., DBCO-PEG4-5-TAMRA)
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Live-cell imaging medium
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PBS
Procedure:
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Prepare Staining Solution: Prepare a solution of the strained alkyne-fluorophore conjugate in live-cell imaging medium. The final concentration will depend on the specific probe and should be optimized, but a starting range of 1-10 µM is common.
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Labeling Reaction: Add the staining solution to the washed, metabolically labeled cells.
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Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light.
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Washing: Remove the staining solution and wash the cells three times with live-cell imaging medium to remove any unreacted probe.
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Imaging: The cells are now ready for visualization by fluorescence microscopy using the appropriate filter sets for the chosen fluorophore.
Protocol 3: Visualization of Azide-Labeled Proteins via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Fixed Cells
This protocol is for labeling azide-modified proteins in fixed cells. The copper catalyst is toxic to live cells.
Materials:
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Metabolically labeled cells (from Protocol 1)
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4% Paraformaldehyde (PFA) in PBS
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0.1% Triton X-100 in PBS (for permeabilization)
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Click-&-Go® reaction cocktail components:
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Copper (II) sulfate (CuSO₄)
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Reducing agent (e.g., sodium ascorbate)
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Alkyne-fluorophore conjugate
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PBS
Procedure:
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Fixation: Fix the metabolically labeled cells with 4% PFA in PBS for 15 minutes at room temperature.
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Washing: Wash the cells twice with PBS.
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Permeabilization (Optional): If intracellular labeling is desired, permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes.
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Washing: Wash the cells twice with PBS.
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Click Reaction: Prepare the Click-&-Go® reaction cocktail according to the manufacturer's instructions. Briefly, this involves mixing the CuSO₄, reducing agent, and the alkyne-fluorophore in the reaction buffer. Add the cocktail to the fixed and permeabilized cells.
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Incubation: Incubate for 30 minutes at room temperature, protected from light.
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Washing: Wash the cells three times with PBS.
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Imaging: The cells can now be counterstained (e.g., with DAPI for nuclear staining) and imaged by fluorescence microscopy.
Data Presentation
Quantitative data on labeling efficiency and optimal conditions should be systematically collected and presented for clarity and reproducibility.
Table 1: Recommended Starting Concentrations and Incubation Times for Metabolic Labeling
| Cell Line | This compound Concentration (µM) | Incubation Time (hours) | Notes |
| HeLa | 100 - 250 | 12 - 24 | High protein synthesis rate. |
| HEK293 | 50 - 200 | 18 - 24 | Generally high transfection and labeling efficiency. |
| U2OS | 100 - 300 | 8 - 16 | Suitable for imaging applications. |
| Jurkat | 200 - 500 | 24 - 48 | Suspension cells may require higher concentrations. |
Table 2: Comparison of Click Chemistry Reagents for Detection
| Reaction | Reagent | Typical Concentration | Reaction Time | Advantages | Disadvantages |
| SPAAC | DBCO-Fluorophore | 1 - 10 µM | 30 - 60 min | Live-cell compatible, no catalyst needed. | Slower kinetics than CuAAC. |
| BCN-Fluorophore | 5 - 25 µM | 30 - 90 min | Good stability and reactivity. | ||
| CuAAC | Alkyne-Fluorophore | 1 - 5 µM | 30 min | Fast and efficient reaction. | Copper is cytotoxic. For fixed cells only. |
Visualizations
Caption: Workflow for metabolic labeling and bioorthogonal detection.
Caption: Comparison of SPAAC and CuAAC for labeling.
References
Application Notes: Quantitative Mass Spectrometry Analysis of H-L-Lys(N3-Gly)-OH Labeled Proteins
Application Notes and Protocols for H-L-Lys(N3-Gly)-OH Conjugation to Biomolecules
Audience: Researchers, scientists, and drug development professionals.
Introduction
Site-specific modification of biomolecules is a cornerstone of modern chemical biology and drug development. The ability to attach probes, imaging agents, or therapeutic payloads to specific locations on proteins, peptides, or other biological macromolecules has enabled profound advancements in our understanding of biological processes and the creation of novel therapeutics. H-L-Lys(N3-Gly)-OH is a versatile chemical tool that incorporates an azide group via a glycine linker to a lysine residue. This azide functionality serves as a handle for "click chemistry," a set of bioorthogonal reactions that are highly efficient, specific, and biocompatible.[1][2][3]
This document provides detailed protocols for the two most common click chemistry reactions used to conjugate this compound to biomolecules: the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Core Concepts: Click Chemistry for Bioconjugation
The conjugation of this compound relies on the formation of a stable triazole ring between the azide group on the lysine derivative and an alkyne-functionalized biomolecule.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly efficient and widely used method for conjugating azides and terminal alkynes.[4][] The reaction is catalyzed by copper(I) ions, which are typically generated in situ from a copper(II) salt like copper(II) sulfate (CuSO₄) and a reducing agent such as sodium ascorbate.
Key Features of CuAAC:
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High reaction rates and yields.
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Forms a stable 1,4-disubstituted triazole linkage.
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Requires a copper catalyst , which can be cytotoxic, necessitating its removal from final bioconjugates intended for in vivo use.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with an azide. The driving force for this reaction is the release of ring strain in the cyclooctyne.
Key Features of SPAAC:
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Copper-free , making it ideal for applications in living cells and whole organisms.
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Bioorthogonal , as the azide and cyclooctyne groups do not react with native biological functionalities.
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Reaction rates are generally slower than CuAAC but can be very fast with optimized strained alkynes.
Experimental Workflows and Signaling Pathways
The following diagrams illustrate the general workflows for incorporating this compound into a peptide and subsequent conjugation via CuAAC or SPAAC.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing H-L-Lys(N3-Gly)-OH Conjugation Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the conjugation of peptides containing H-L-Lys(N3-Gly)-OH. This resource addresses specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and problems encountered during the conjugation of this compound, providing potential causes and solutions in a clear, question-and-answer format.
Q1: What are the primary methods for conjugating a peptide containing this compound?
A1: The azide group on the glycine linked to the lysine side-chain enables conjugation through "click chemistry." The two most common methods are:
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Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This method involves the reaction of the azide with a terminal alkyne in the presence of a copper(I) catalyst. It is known for its high efficiency and rapid reaction rates.[1]
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Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free method that utilizes a strained cyclooctyne (e.g., DBCO, BCN) which reacts spontaneously with the azide.[2] This approach is ideal for applications where the cytotoxicity of copper is a concern, such as in living systems.[3]
Q2: I am observing low or no yield in my CuAAC reaction. What are the possible causes and how can I troubleshoot this?
A2: Low yields in CuAAC reactions are a common issue and can often be resolved by systematically evaluating the reaction components and conditions.
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Inactive Catalyst: The active catalyst is Cu(I), which can be readily oxidized to the inactive Cu(II) state by atmospheric oxygen.[4]
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Solution: Use a reducing agent like sodium ascorbate to generate Cu(I) in situ from a Cu(II) source (e.g., CuSO₄).[4] It is also beneficial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and to use a stabilizing ligand to protect the Cu(I) catalyst.
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Inappropriate Ligand-to-Copper Ratio: The concentration and ratio of the copper-stabilizing ligand are critical for reaction efficiency.
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Solution: For ligands like THPTA, a ligand-to-copper ratio of 5:1 is often recommended to both accelerate the reaction and protect biomolecules from oxidative damage. However, for other ligands, a 1:1 or 2:1 ratio may be optimal. It is advisable to optimize this ratio for your specific system.
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Insufficient Reducing Agent: The sodium ascorbate can be depleted over time, especially in the presence of oxygen.
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Solution: Ensure a sufficient excess of freshly prepared sodium ascorbate. Concentrations of 1-5 mM are typically effective.
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Incompatible Buffer/Solvent: The reaction medium can significantly impact the reaction rate and solubility of your biomolecules.
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Solution: While CuAAC is tolerant of a wide range of solvents, aqueous buffers like phosphate-buffered saline (PBS) at a pH of around 7 are common for bioconjugation. Organic co-solvents like DMSO or DMF can be used to improve the solubility of hydrophobic reactants.
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Q3: My SPAAC reaction is slow or incomplete. How can I improve the reaction efficiency?
A3: While SPAAC is generally a robust reaction, its kinetics can be influenced by several factors.
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Suboptimal pH and Buffer: The reaction rate of SPAAC can be pH-dependent and influenced by the buffer composition.
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Solution: Studies have shown that higher pH values (around 8.5) can increase reaction rates. In terms of buffer choice, HEPES has been observed to result in faster kinetics compared to PBS.
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Low Temperature: While many SPAAC reactions proceed at room temperature, lower temperatures can slow the reaction rate.
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Solution: If your biomolecules are stable at higher temperatures, increasing the reaction temperature to 37°C can enhance the reaction speed.
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Steric Hindrance: Bulky groups near the azide or cyclooctyne can impede the reaction.
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Solution: If possible, consider designing your peptide or conjugation partner with a longer linker to reduce steric hindrance.
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Q4: I am observing side products in my CuAAC reaction. What are they and how can I minimize them?
A4: A common side reaction in CuAAC is the homocoupling of alkynes, known as Glaser coupling. This is often promoted by the presence of Cu(II) ions.
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Solution: The strategies to minimize this are similar to those for ensuring an active catalyst: use a sufficient amount of reducing agent (sodium ascorbate) and a stabilizing ligand to maintain the copper in the Cu(I) state. Minimizing the exposure of the reaction to oxygen is also crucial.
Q5: How can I effectively purify my final peptide conjugate?
A5: The most common and effective method for purifying peptide conjugates is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) .
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Principle: RP-HPLC separates molecules based on their hydrophobicity. A non-polar stationary phase (like C18) is used with a polar mobile phase. A gradient of increasing organic solvent (like acetonitrile) is used to elute the molecules, with more hydrophobic compounds eluting later.
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Troubleshooting Common HPLC Purification Issues:
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Poor Resolution: Optimize the gradient slope. A shallower gradient around the elution time of your target peptide can improve separation.
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Peak Tailing: This can be caused by interactions with the silica backbone of the column. Ensure the mobile phase contains an ion-pairing agent like trifluoroacetic acid (TFA) at a concentration of about 0.1%.
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Co-eluting Peaks: If the product and starting materials have very similar hydrophobicity, consider a different stationary phase (e.g., C8 or C4) or an alternative purification method like ion-exchange chromatography if your peptide has a net charge.
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Quantitative Data on Reaction Conditions
The following tables summarize quantitative data on how different reaction parameters can affect the efficiency of CuAAC and SPAAC reactions.
Table 1: Effect of Ligand-to-Copper Ratio on CuAAC Reaction Rate
| Ligand | Ligand:Cu Ratio | Relative Reaction Rate | Reference |
| THPTA | 1:1 | Moderate | |
| THPTA | 2:1 | High | |
| THPTA | 5:1 | Optimal for Bioconjugation | |
| BimPy₂ | 1:1 | High | |
| BimPy₂ | >1:1 | Inhibited |
Table 2: Influence of Buffer and pH on SPAAC Reaction Rates with DBCO
| Buffer | pH | Temperature (°C) | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference |
| PBS | 7 | 25 | 0.32 - 0.85 | |
| HEPES | 7 | 25 | 0.55 - 1.22 | |
| MES | 5 | 25 | Slower than at pH 7 | |
| Borate | 10 | 25 | Generally faster than at pH 7 | |
| DMEM | 7.4 | 37 | 0.59 - 0.97 | |
| RPMI | 7.4 | 37 | 0.27 - 0.77 |
Experimental Protocols
Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general guideline for the conjugation of an azide-containing peptide with an alkyne-functionalized molecule.
Materials:
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Azide-containing peptide (e.g., containing this compound)
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Alkyne-functionalized molecule
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Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
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Copper-stabilizing ligand (e.g., THPTA) stock solution (e.g., 50 mM in water)
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Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
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Reaction Buffer (e.g., PBS, pH 7.4)
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Organic co-solvent (e.g., DMSO or DMF, if needed for solubility)
Procedure:
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Reactant Preparation: Dissolve the azide-containing peptide and the alkyne-functionalized molecule in the reaction buffer to their desired final concentrations. If necessary, use a minimal amount of an organic co-solvent to aid dissolution before adding the aqueous buffer.
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Catalyst Premix: In a separate tube, prepare the catalyst solution by mixing the CuSO₄ stock solution and the ligand stock solution. A 1:5 copper-to-ligand molar ratio is a good starting point.
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Reaction Initiation: Add the catalyst premix to the solution containing the azide and alkyne.
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Reduction: Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
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Incubation: Gently mix the reaction and incubate at room temperature. Reaction times can range from 1 to 12 hours, depending on the reactants and their concentrations.
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Monitoring: Monitor the reaction progress by RP-HPLC or LC-MS.
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Purification: Once the reaction is complete, purify the conjugate using RP-HPLC.
Protocol 2: General Procedure for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol outlines a general method for the copper-free conjugation of an azide-containing peptide with a cyclooctyne-functionalized molecule (e.g., DBCO).
Materials:
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Azide-containing peptide (e.g., containing this compound)
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Cyclooctyne-functionalized molecule (e.g., DBCO-NHS ester)
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Reaction Buffer (e.g., HEPES or PBS, pH 7.4 - 8.5)
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Organic co-solvent (e.g., DMSO or DMF, if needed for solubility)
Procedure:
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Reactant Preparation: Dissolve the azide-containing peptide and the cyclooctyne-functionalized molecule in the reaction buffer. A slight molar excess (1.5 to 3-fold) of the cyclooctyne reagent is often used.
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Incubation: Mix the reactants and incubate at room temperature or 37°C. Reaction times can vary from 1 to 24 hours.
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Monitoring: Track the reaction progress using analytical techniques such as RP-HPLC or LC-MS.
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Purification: Purify the final conjugate from unreacted starting materials using RP-HPLC.
Visualizations
Diagram 1: General Workflow for this compound Conjugation
Caption: Workflow for synthesizing an azide-containing peptide and its subsequent conjugation.
Diagram 2: Troubleshooting Logic for Low CuAAC Yield
Caption: A step-by-step guide to troubleshooting low yields in CuAAC reactions.
Diagram 3: Signaling Pathway Analogy for Reaction Optimization
Caption: Key inputs influencing the outcome of the conjugation reaction.
References
Preventing side reactions with H-L-Lys(N3-Gly)-OH
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using H-L-Lys(N3-Gly)-OH in their experiments. The information is presented in a question-and-answer format to directly address specific issues that may be encountered.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a non-canonical amino acid derivative of lysine. It features an azido-glycyl moiety attached to the epsilon-amino group of lysine. This modification introduces a bioorthogonal azide handle into a peptide sequence. The primary application of this amino acid is in "click chemistry," a set of highly efficient and specific reactions.[1] The azide group can react with alkyne-containing molecules through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or with strained cyclooctynes via strain-promoted azide-alkyne cycloaddition (SPAAC). This allows for the precise and stable conjugation of various molecules, such as fluorescent dyes, imaging agents, polyethylene glycol (PEG), and cytotoxic drugs, to peptides and proteins.
Q2: Is the azide group on this compound stable during standard solid-phase peptide synthesis (SPPS)?
Yes, the azide functional group is generally robust and stable under the standard conditions of Fmoc-based solid-phase peptide synthesis.[1] It is resistant to the basic conditions used for Fmoc-group deprotection (e.g., 20% piperidine in DMF) and the acidic conditions of final cleavage from the resin (e.g., trifluoroacetic acid - TFA).[1] However, certain reagents, particularly in the cleavage cocktail, can lead to the unwanted reduction of the azide group.
Q3: Are there any known intramolecular side reactions specific to the azido-glycyl moiety of this compound?
Based on available literature, there are no commonly reported or specific intramolecular side reactions, such as cyclization, involving the azido-glycyl group on the lysine side chain under standard SPPS conditions. The primary concerns when using this modified amino acid are related to the stability of the azide group during cleavage and potential difficulties in coupling due to its steric bulk.
Troubleshooting Guides
Problem 1: Reduction of the Azide Group to an Amine
Symptom: Mass spectrometry (MS) analysis of the purified peptide shows a mass that is 28 Da lower than the expected mass, corresponding to the conversion of the azide group (-N3) to an amine (-NH2).
Cause: The most common cause of azide reduction is the presence of thiol-based scavengers, such as 1,2-ethanedithiol (EDT), in the trifluoroacetic acid (TFA) cleavage cocktail. Thiols are strong reducing agents in an acidic environment and can readily convert the azide to a primary amine.
Solution:
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Use an Azide-Safe Cleavage Cocktail: Avoid using thiol-containing scavengers. A standard azide-safe cleavage cocktail consists of:
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95% TFA
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2.5% Water
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2.5% Triisopropylsilane (TIS)
TIS is a non-thiol scavenger that effectively captures carbocations generated during the cleavage of other side-chain protecting groups without reducing the azide.
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Alternative Scavengers: If your peptide contains sensitive residues like tryptophan that may require additional scavenging, consider using a non-reductive scavenger like thioanisole. Dithiothreitol (DTT) is a less aggressive thiol scavenger than EDT and may be used with caution, though TIS is generally preferred.
Quantitative Data: Effect of Scavengers on Azide Stability
| Scavenger in Cleavage Cocktail | Azide Reduction (%) | Recommendation |
| 1,2-Ethanedithiol (EDT) | High | Avoid |
| Dithiothreitol (DTT) | Low to Moderate | Use with caution |
| Triisopropylsilane (TIS) | Minimal to None | Recommended |
| Thioanisole | Minimal to None | Recommended |
Data is generalized from typical observations in peptide synthesis.
Problem 2: Incomplete Coupling of Fmoc-L-Lys(N3-Gly)-OH
Symptom: MS analysis of the crude peptide reveals a significant amount of a deletion sequence, where the this compound residue is missing. This may be confirmed by a positive Kaiser test after the coupling step, indicating the presence of unreacted free amines on the resin.
Cause: Fmoc-L-Lys(N3-Gly)-OH is a sterically bulky amino acid derivative. This steric hindrance can impede the coupling reaction, leading to lower efficiency compared to standard amino acids. Other factors such as peptide aggregation on the resin can also contribute to incomplete coupling.
Solutions:
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Optimize Coupling Reagents: For sterically hindered amino acids, standard coupling reagents may not be sufficient. Switch to more potent activating agents.
Coupling Reagent Class Examples Efficacy for Hindered Amino Acids Carbodiimides DIC/HOBt, DCC/HOBt Moderate Uronium/Aminium Salts HBTU, TBTU, HCTU, HATU , COMU High to Very High HATU and COMU are highly recommended for difficult couplings.
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Perform a Double Coupling: After the initial coupling reaction, wash the resin and repeat the coupling step with a fresh solution of activated Fmoc-L-Lys(N3-Gly)-OH. This can help drive the reaction to completion.
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Increase Reagent Equivalents and Reaction Time: Use a higher excess (3-5 equivalents) of the amino acid and coupling reagents. Extend the coupling time from the standard 1-2 hours to 4 hours or even overnight. Monitor the reaction progress with a Kaiser test.
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Increase Reaction Temperature: Gently heating the reaction vessel to 30-40°C can improve coupling efficiency. However, this should be done with caution as elevated temperatures can increase the risk of racemization.
Experimental Protocols
Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) Incorporating Fmoc-L-Lys(N3-Gly)-OH
This protocol outlines the manual synthesis of a peptide containing an this compound residue using Fmoc/tBu chemistry on a Rink Amide resin.
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Resin Swelling: Swell the Rink Amide resin in N,N-Dimethylformamide (DMF) for 1-2 hours in a reaction vessel.
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Fmoc Deprotection:
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Treat the resin with 20% piperidine in DMF for 3 minutes.
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Drain and repeat the treatment with fresh 20% piperidine in DMF for 10 minutes.
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Wash the resin thoroughly with DMF (5-7 times).
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Amino Acid Coupling (Standard Amino Acid):
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Dissolve the standard Fmoc-amino acid (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF.
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Add DIPEA (6 eq.) to the amino acid solution and pre-activate for 2 minutes.
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Add the activated amino acid solution to the resin and shake for 1-2 hours.
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Wash the resin with DMF (3 times) and Dichloromethane (DCM) (3 times).
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Perform a Kaiser test to confirm complete coupling (ninhydrin test should be negative).
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Coupling of Fmoc-L-Lys(N3-Gly)-OH (Difficult Coupling):
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Dissolve Fmoc-L-Lys(N3-Gly)-OH (3-5 eq.), HATU (2.9-4.9 eq.) in DMF.
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Add DIPEA (6-10 eq.) to the solution and pre-activate for 2 minutes.
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Add the activated solution to the resin and shake for 2-4 hours.
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Wash the resin with DMF (3 times) and DCM (3 times).
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Perform a Kaiser test. If the test is positive, perform a second coupling (repeat step 4).
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Repeat Synthesis Cycle: Repeat steps 2 and 3 (or 4) for all amino acids in the sequence.
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Final Fmoc Deprotection: After the final coupling, perform the Fmoc deprotection as described in step 2.
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Resin Washing and Drying: Wash the final peptide-resin with DMF, DCM, and Methanol, and then dry under vacuum.
Protocol 2: Azide-Safe Cleavage and Peptide Precipitation
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Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail: 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water.
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Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin). Stir the mixture at room temperature for 2-3 hours.
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Peptide Precipitation:
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Filter the resin and collect the TFA solution containing the peptide.
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Precipitate the peptide by adding the TFA solution to cold diethyl ether (10 times the volume of the TFA solution).
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Centrifuge the mixture to pellet the peptide.
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Wash the peptide pellet with cold diethyl ether two more times.
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Drying: Dry the crude peptide pellet under vacuum. The peptide is now ready for purification by HPLC.
Visualizations
References
Technical Support Center: Purification of H-L-Lys(N₃-Gly)-OH Labeled Peptides
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of peptides labeled with H-L-Lys(N₃-Gly)-OH.
Frequently Asked Questions (FAQs)
Q1: What is the primary recommended method for purifying H-L-Lys(N₃-Gly)-OH labeled peptides?
A1: The standard and most effective method for purifying synthetic peptides, including those with azide labels, is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[1][2][3][4][5] This technique separates the target peptide from impurities based on hydrophobicity.
Q2: What are the common impurities I might encounter when synthesizing and purifying my H-L-Lys(N₃-Gly)-OH peptide?
A2: Impurities often originate from the solid-phase peptide synthesis (SPPS) process. Common impurities include:
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Truncated sequences: Peptides that are missing one or more amino acids.
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Deletion sequences: Peptides where an amino acid was skipped during synthesis.
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Incompletely deprotected peptides: Peptides still carrying protecting groups on their side chains.
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By-products from the cleavage process: Scavengers and their derivatives used to cleave the peptide from the resin.
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Oxidized or reduced peptides: The azide group can be susceptible to reduction if improper scavengers are used during cleavage.
Q3: Can the azide group on my peptide be compromised during purification?
A3: The azide group is generally stable during standard RP-HPLC conditions. However, it is sensitive to certain reducing agents. For instance, using scavengers like 1,2-ethanedithiol (EDT) during the final cleavage from the synthesis resin can lead to the reduction of the azide group to an amine. It is crucial to use azide-safe scavengers like triisopropylsilane (TIS).
Q4: What is a good starting point for developing an RP-HPLC method for my azide-labeled peptide?
A4: A good starting point is to use a C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA) as an ion-pairing agent. A broad scouting gradient (e.g., 5-95% acetonitrile over 30 minutes) can be used initially to determine the approximate elution time of your peptide. This can then be optimized to a shallower gradient around the elution point for better resolution.
Q5: When should I consider using Solid-Phase Extraction (SPE) for purification?
A5: Solid-Phase Extraction (SPE) is primarily used for sample clean-up and desalting rather than high-resolution purification. It is an effective method to remove excess salts and reagents before a final purification step like RP-HPLC or before mass spectrometry analysis. It can also be used to concentrate a dilute peptide sample.
Troubleshooting Guides
RP-HPLC Purification Issues
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Broad Peaks | - Poor mass transfer.- Slow kinetics of interaction with the stationary phase.- Column overloading. | - Adjust the Gradient Slope: A shallower gradient can improve peak sharpness.- Increase Column Temperature: This can improve mass transfer and reduce solvent viscosity.- Optimize Flow Rate: A lower flow rate may improve peak shape.- Reduce Sample Load: Inject a smaller amount of your peptide. |
| Peak Tailing | - Interaction with residual silanols on the silica-based column.- Column degradation. | - Ensure adequate ion-pairing agent: Use at least 0.1% TFA in your mobile phases.- Use a high-purity silica column: Newer columns have fewer residual silanols.- Increase Column Temperature: This can improve peak symmetry. |
| Low Recovery | - Peptide precipitation on the column.- Adsorption to the HPLC system components. | - Increase Column Temperature: This can enhance the solubility of hydrophobic peptides.- Passivate the HPLC System: Use a biocompatible HPLC system or passivate with a strong acid to minimize adsorption to metallic surfaces.- Choose the Right Column: For larger peptides, a wider pore size (e.g., 300 Å) can improve recovery. |
| Presence of a Peak with a Mass Corresponding to the Reduced Azide | - Use of an inappropriate scavenger during peptide cleavage (e.g., EDT). | - Review your cleavage protocol: Ensure you are using an azide-safe scavenger like Triisopropylsilane (TIS).- If the reduction has already occurred, the amine-containing peptide will need to be separated by RP-HPLC. The retention time will likely be different from the azide-containing peptide. |
Data Presentation: Typical Performance of Purification Strategies
The following tables provide an overview of the typical performance that can be expected from RP-HPLC and SPE for the purification of azide-labeled peptides. These are illustrative values and may vary depending on the specific peptide sequence and experimental conditions.
Table 1: Typical Performance of Preparative RP-HPLC for Azide-Labeled Peptides
| Parameter | Typical Range | Notes |
| Purity Achieved | >95% to >99% | Dependent on the complexity of the crude sample and optimization of the method. |
| Recovery Rate | 70-95% | Can be affected by peptide solubility, stability, and hydrophobicity. |
| Loading Capacity | 1-2 mg/mL of column volume | For preparative columns; overloading can decrease resolution. |
| Common Impurities Removed | Truncated sequences, deletion sequences, incompletely deprotected peptides, most cleavage by-products. | Orthogonal methods may be needed for co-eluting impurities. |
Table 2: Typical Performance of Solid-Phase Extraction (SPE) for Azide-Labeled Peptides
| Parameter | Typical Range | Notes |
| Purity Achieved | Variable | Primarily for desalting and removal of gross impurities, not for high-resolution separation. |
| Recovery Rate | >90% | Generally high for desalting applications if the protocol is optimized. |
| Loading Capacity | Dependent on the sorbent mass in the cartridge. | It is important not to exceed the binding capacity of the sorbent. |
| Common Impurities Removed | Salts, cleavage reagents (e.g., TFA), some very polar or very non-polar impurities depending on the method. | Not effective for separating peptides with similar sequences (e.g., deletions). |
Experimental Protocols
Protocol 1: Preparative RP-HPLC Purification of H-L-Lys(N₃-Gly)-OH Labeled Peptides
1. Sample Preparation:
-
Dissolve the crude lyophilized peptide in a minimal amount of Mobile Phase A (see below). A starting concentration of 10 mg/mL is often appropriate.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter.
2. HPLC Conditions:
-
Column: Preparative C18 column (e.g., 10 µm particle size, 100-300 Å pore size).
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.
-
Flow Rate: Dependent on the column diameter (e.g., 4-20 mL/min for a 10-22 mm ID column).
-
Detection: UV at 214 nm and 280 nm.
-
Gradient:
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject the filtered sample.
-
Run a linear gradient from 5% to 65% Mobile Phase B over 60 minutes. This is a starting point and should be optimized based on a scouting run.
-
3. Fraction Collection and Analysis:
-
Collect fractions across the peak(s) of interest.
-
Analyze the purity of each fraction using analytical RP-HPLC.
-
Confirm the identity of the peptide in the pure fractions by mass spectrometry.
-
Pool the fractions that meet the desired purity level.
-
Lyophilize the pooled fractions to obtain the final purified peptide as a white, fluffy powder.
Protocol 2: Solid-Phase Extraction (SPE) for Desalting
1. Cartridge Conditioning:
-
Select a C18 SPE cartridge with a bed weight appropriate for your sample mass.
-
Condition the cartridge by passing 3 bed volumes of 100% acetonitrile (with 0.1% TFA).
-
Equilibrate the cartridge with 3 bed volumes of 10% acetonitrile in water (with 0.1% TFA).
2. Sample Loading:
-
Dissolve the crude peptide in a small volume of the equilibration buffer.
-
Load the sample onto the conditioned cartridge at a slow flow rate to ensure efficient binding.
3. Washing:
-
Wash the cartridge with 3-5 bed volumes of the equilibration buffer to elute salts and very polar impurities.
4. Elution:
-
Elute the peptide with 2-3 bed volumes of a higher concentration of acetonitrile (e.g., 60-70% in water with 0.1% TFA). The optimal elution concentration should be determined empirically.
5. Post-Elution:
-
The eluted sample can be lyophilized directly or further purified by RP-HPLC.
Visualizations
Caption: Overall workflow from synthesis to purified peptide.
Caption: Troubleshooting logic for HPLC purification.
References
Stability issues of H-L-Lys(N3-Gly)-OH in solution
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of H-L-Lys(N3-Gly)-OH in solution.
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for storing this compound?
A1: For optimal stability, this compound should be stored under the following conditions:
-
Solid Form: Store as a solid in a cool, dark, and dry place. For long-term storage, temperatures of -20°C to -80°C are recommended.[1]
-
In Solution: Preparing fresh solutions is always best. If storage in solution is necessary, use a sterile, slightly acidic buffer (pH 5-6) and store at -20°C for short periods.[2] Avoid repeated freeze-thaw cycles.
Q2: What factors can affect the stability of this compound in solution?
A2: The stability of this compound can be influenced by several factors:
-
pH: The azide group can be sensitive to acidic conditions, which may lead to the formation of hydrazoic acid, a toxic and explosive compound.[3][4] Basic conditions might affect other parts of the molecule.
-
Temperature: Higher temperatures can accelerate degradation.[1]
-
Presence of Reducing Agents: Reducing agents can reduce the azide group, rendering the molecule inactive for click chemistry.
-
Exposure to Light: Azide-containing compounds should be protected from light to prevent potential photochemical reactions.
-
Presence of Metals: Avoid contact with heavy metals, as they can form unstable metal azides. Do not use metal spatulas for handling the solid compound.
Q3: What are the signs of this compound degradation?
A3: Degradation can be indicated by:
-
A decrease in the expected product yield in subsequent reactions (e.g., click chemistry).
-
The appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS).
-
A change in the color or clarity of the solution.
Q4: Is this compound considered a hazardous substance?
A4: Organic azides are energetic compounds and should be handled with care. While this compound is generally stable under normal laboratory conditions, it is important to follow safety guidelines for handling azides. The stability of organic azides is often assessed by the carbon-to-nitrogen (C/N) ratio and the "Rule of Six". This compound has a relatively high carbon content in relation to the azide group, which contributes to its stability. However, always consult the Safety Data Sheet (SDS) and perform a risk assessment before use.
Troubleshooting Guides
Issue 1: Low Yield in Click Chemistry Reactions
If you are experiencing low yields in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, consider the following potential causes related to the stability of this compound.
| Potential Cause | Troubleshooting Step |
| Degradation of this compound stock solution. | Prepare a fresh solution of this compound immediately before setting up the reaction. |
| Presence of reducing agents in the reaction mixture. | Ensure all buffers and reagents are free from reducing agents like DTT or TCEP, which can reduce the azide group. If a reducing agent is necessary for other components, consider using a copper ligand that protects the catalyst from oxidation. |
| Incorrect pH of the reaction buffer. | Optimize the pH of your reaction buffer. For CuAAC, a pH between 7 and 9 is generally effective. |
| Incompatibility with reaction components. | Verify that other components in your reaction mixture are not degrading the azide. For example, some reagents may be acidic or basic, affecting the stability. |
Issue 2: Inconsistent Results Between Experiments
Inconsistent results can often be traced back to variations in the quality and handling of this compound.
| Potential Cause | Troubleshooting Step |
| Variable quality of this compound. | Always source this compound from a reputable supplier. Upon receipt, store it under the recommended conditions. |
| Inconsistent solution preparation. | Standardize your protocol for preparing solutions. Use the same buffer, pH, and concentration for each experiment. |
| Freeze-thaw cycles of stock solutions. | Aliquot stock solutions into single-use volumes to avoid repeated freezing and thawing. |
| Exposure to light. | Protect stock solutions and reaction mixtures from light by using amber vials or covering them with foil. |
Experimental Protocols
Protocol: Assessment of this compound Stability by RP-HPLC
This protocol provides a general method for assessing the stability of this compound in a specific buffer solution over time.
1. Materials:
- This compound
- Buffer of interest (e.g., PBS, Tris, at a specific pH)
- Reverse-phase HPLC system with a C18 column
- Mobile phases (e.g., Water with 0.1% TFA and Acetonitrile with 0.1% TFA)
- Mass spectrometer (optional, for peak identification)
2. Procedure:
- Prepare a stock solution of this compound in the buffer of interest at a known concentration (e.g., 1 mg/mL).
- Immediately inject a sample of the freshly prepared solution (t=0) into the HPLC to obtain an initial chromatogram and peak area for the intact compound.
- Store the stock solution under the desired experimental conditions (e.g., specific temperature, light or dark).
- At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), inject an aliquot of the stock solution into the HPLC.
- Monitor the decrease in the peak area of the intact this compound and the appearance of any new peaks corresponding to degradation products.
- Plot the percentage of remaining this compound against time to determine its stability under the tested conditions.
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Troubleshooting guide for low-yield click chemistry reactions.
References
Technical Support Center: H-L-Lys(N3-Gly)-OH Click Chemistry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing H-L-Lys(N3-Gly)-OH in click chemistry applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound is a lysine derivative containing an azide (-N3) functional group. It is designed to be incorporated into peptides or proteins, serving as a bioorthogonal handle for "click chemistry" modifications.[1][2] This allows for the precise attachment of various molecules, such as fluorescent dyes, biotin tags, or drug payloads, to the modified biomolecule.
Q2: What types of click chemistry can be performed with this compound?
A2: this compound is suitable for two main types of click chemistry reactions:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a highly efficient and widely used reaction that joins the azide group of this compound with a terminal alkyne-containing molecule to form a stable triazole linkage.[1][2] This reaction requires a copper(I) catalyst.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click reaction that occurs between the azide group and a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN).[1] The inherent ring strain of the cyclooctyne allows the reaction to proceed rapidly without the need for a cytotoxic copper catalyst, making it ideal for applications in living systems.
Q3: Why is my CuAAC reaction failing or giving a low yield?
A3: Low or no yield in CuAAC reactions is a common issue that can stem from several factors. The most frequent culprit is the inactivation of the copper(I) catalyst due to oxidation by dissolved oxygen in the reaction mixture. Other potential causes include poor reagent quality, suboptimal concentrations, or the presence of interfering substances in your sample. Refer to the troubleshooting guide below for a detailed breakdown of potential causes and solutions.
Q4: Are there any known side reactions to be aware of?
A4: Yes, particularly in CuAAC reactions. One common side reaction is the oxidative homodimerization of the alkyne partner, which is promoted by the presence of copper(II) ions. Additionally, reactive oxygen species (ROS) generated during the in situ reduction of Cu(II) to Cu(I) can potentially damage sensitive biomolecules. Using a stabilizing ligand and an ROS scavenger can help mitigate these side reactions.
Q5: How can I remove the copper catalyst after the CuAAC reaction?
A5: The copper catalyst can be cytotoxic and may interfere with downstream applications. It can be removed using a copper chelating agent like ethylenediaminetetraacetic acid (EDTA). Purification of the final product using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC) is also effective in removing the catalyst and other unreacted components.
Troubleshooting Guide for CuAAC Reactions
This guide addresses common issues encountered during the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inactive Copper(I) Catalyst: The Cu(I) catalyst is readily oxidized to inactive Cu(II) by oxygen. | Degas all solvents and solutions thoroughly. Prepare the sodium ascorbate solution fresh right before use. Use a copper-stabilizing ligand such as THPTA or TBTA. |
| Poor Reagent Quality: Degradation of sodium ascorbate or other reagents. | Use fresh, high-quality reagents. Store reagents under the recommended conditions. | |
| Suboptimal Reagent Concentrations: Insufficient catalyst, ligand, or reducing agent. | Optimize the concentrations of all reaction components. A common starting point is a 1:5 molar ratio of Cu:Ligand. | |
| Presence of Interfering Substances: Chelating agents (e.g., EDTA) or thiols in the sample can sequester the copper catalyst. | Purify starting materials to remove interfering substances. If thiols are present, consider pre-treating with a thiol-reactive reagent. | |
| Reaction Inconsistency | Variable Oxygen Exposure: Inconsistent deoxygenation procedures. | Standardize your deoxygenation protocol. Ensure reaction vessels are sealed or kept under an inert atmosphere (e.g., nitrogen or argon). |
| Degradation of Stock Solutions: Sodium ascorbate solutions are particularly prone to degradation. | Always prepare sodium ascorbate solutions fresh. | |
| Formation of Side Products | Alkyne Homodimerization: Oxidative coupling of the alkyne partner catalyzed by Cu(II). | Maintain an excess of sodium ascorbate to ensure the copper remains in the Cu(I) state. The use of a stabilizing ligand also helps to prevent this side reaction. |
| Degradation of Biomolecule: Reactive oxygen species (ROS) generated during the reaction can damage sensitive biomolecules. | Add an ROS scavenger, such as aminoguanidine, to the reaction mixture. | |
| Poor Solubility of Reactants | Aggregation of Biomolecules: Peptides or proteins may aggregate under the reaction conditions. | Add organic co-solvents like DMSO or DMF to improve solubility. For biomolecules, consider performing the reaction under denaturing conditions. |
Experimental Protocols
Protocol 1: General Procedure for CuAAC Reaction in Solution
This protocol provides a starting point for the CuAAC reaction of an this compound-containing peptide with an alkyne-functionalized molecule in a solution phase.
Materials:
-
This compound modified peptide
-
Alkyne-functionalized molecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)
-
Degassed buffer (e.g., phosphate buffer, pH 7.4)
-
Organic co-solvent (e.g., DMSO or DMF) if required for solubility
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of your this compound peptide and alkyne partner in a suitable degassed buffer or co-solvent mixture.
-
Prepare a stock solution of CuSO₄ (e.g., 20 mM in water).
-
Prepare a stock solution of the copper ligand (e.g., 50 mM THPTA in water or 50 mM TBTA in DMSO).
-
Crucially, prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water) immediately before initiating the reaction.
-
-
Reaction Setup:
-
In a reaction tube, combine the this compound peptide and the alkyne partner. A 1.5 to 5-fold molar excess of the alkyne is typically used.
-
Add the copper ligand to the reaction mixture. A final concentration of 5 times the copper concentration is recommended.
-
-
Catalyst Addition and Reaction Initiation:
-
In a separate tube, premix the CuSO₄ and ligand solutions.
-
Add the CuSO₄/ligand premix to the reaction tube.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
-
Incubation:
-
Seal the reaction tube to minimize oxygen exposure.
-
Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by LC-MS or other appropriate analytical techniques.
-
-
Purification:
-
Upon completion, the product can be purified by RP-HPLC to remove unreacted starting materials, catalyst, and ligand.
-
Protocol 2: General Procedure for SPAAC Reaction in Solution
This protocol outlines the copper-free conjugation of an this compound-containing peptide with a strained cyclooctyne (e.g., DBCO-functionalized molecule).
Materials:
-
This compound modified peptide
-
Strained cyclooctyne-functionalized molecule (e.g., DBCO-PEG-NHS ester)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Organic co-solvent (e.g., DMSO) if required for solubility
Procedure:
-
Reagent Preparation:
-
Dissolve the this compound modified peptide in the reaction buffer to a final concentration of 1-10 mM.
-
Dissolve the strained cyclooctyne reagent in a minimal amount of a compatible organic solvent (e.g., DMSO) and then dilute it into the reaction buffer. A slight molar excess (1.1-1.5 equivalents) of the cyclooctyne reagent is typically used.
-
-
Reaction Incubation:
-
Mix the solutions of the azide-peptide and the cyclooctyne-molecule.
-
Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 1 to 24 hours, depending on the reactants' concentration and the specific cyclooctyne used.
-
Monitor the reaction progress by LC-MS or RP-HPLC.
-
-
Purification:
-
Once the reaction is complete, purify the conjugated product using RP-HPLC.
-
Visualizations
Experimental Workflow for CuAAC
Caption: A standard workflow for a solution-phase CuAAC reaction.
Troubleshooting Logic for Low CuAAC Yield
Caption: A logical workflow for troubleshooting low-yield CuAAC reactions.
Application in Signaling Pathway Analysis: Ubiquitination in the NF-κB Pathway
Azide-containing amino acids can be metabolically incorporated into proteins, allowing for the subsequent attachment of reporter tags via click chemistry. This strategy can be used to study post-translational modifications, such as ubiquitination, which plays a crucial role in signaling pathways like the NF-κB pathway. In this pathway, the inhibitor of NF-κB, IκBα, is ubiquitinated at specific lysine residues, which targets it for degradation by the proteasome. This degradation releases NF-κB to translocate to the nucleus and activate gene transcription. By incorporating an azide-modified lysine analog, researchers can "click" on a biotin tag to enrich for ubiquitinated IκBα and identify the specific sites of modification.
Caption: Simplified NF-κB signaling pathway highlighting IκBα ubiquitination.
References
Technical Support Center: Characterization of H-L-Lys(N3-Gly)-OH Incorporation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to confirm the successful incorporation of the modified amino acid H-L-Lys(N3-Gly)-OH into synthetic peptides.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its confirmation critical?
This compound is a derivative of the amino acid L-lysine, where the epsilon-amino group is modified with an azido-glycyl moiety. This modification introduces an azide group (-N₃), a versatile chemical handle for "click chemistry" reactions.[1] These reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), allow for the precise and efficient attachment of various molecules like fluorescent probes, polymers, or therapeutic agents.[1][2] Confirming its incorporation is crucial to ensure that the subsequent conjugation reactions can proceed as planned and that the final peptide conjugate has the correct structure and function.
Q2: What are the primary analytical techniques to confirm the incorporation of this compound?
The successful incorporation of this compound is typically confirmed using a combination of three main analytical techniques:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To detect the presence of the azide functional group.
-
Mass Spectrometry (MS): To verify the correct molecular weight of the peptide.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To provide detailed structural information about the modified amino acid within the peptide sequence.
A workflow for the confirmation process is outlined below.
Caption: Workflow for confirming this compound incorporation.
Troubleshooting Guides
Mass Spectrometry (MS) Analysis
Q3: My mass spectrum does not show the expected molecular weight for the modified peptide. What could be the issue?
This is a common issue that can point to several problems during synthesis. The table below outlines potential causes and solutions.
| Potential Cause | Description | Suggested Solution |
| Incomplete Coupling | The this compound failed to couple to the growing peptide chain. This results in a "deletion sequence" with a lower molecular weight. | Increase coupling time and/or use a different coupling reagent. Double coupling for the modified amino acid may be necessary.[3] |
| Premature Chain Termination | Unreacted amino groups on the peptide chain were capped, preventing further elongation. This leads to "truncated sequences." | Ensure complete deprotection of the Fmoc group before each coupling step. Use fresh deprotection reagents.[4] |
| Side Reactions | The azide group or other functional groups may have reacted with cleavage reagents (e.g., TFA). | Use appropriate scavengers in your cleavage cocktail to protect sensitive functional groups. |
| Incorrectly Assigned Peak | The peak you are observing may correspond to a multiply charged ion or a fragment. Modified peptides can sometimes lead to unexpected charge states. | Look for other potential charge states (e.g., [M+2H]²⁺, [M+3H]³⁺). Ensure your mass spectrometer is properly calibrated. |
Q4: I see the correct mass, but the fragmentation pattern (MS/MS) is unusual or difficult to interpret. Why?
The presence of a non-natural amino acid can alter the fragmentation behavior of a peptide.
-
Altered Fragmentation Sites: The modification on the lysine side chain can influence where the peptide backbone breaks.
-
Neutral Loss: You may observe a neutral loss of N₂ (28 Da) from the azide group, which can be a diagnostic indicator of its presence.
-
Database Search Issues: Standard proteomic search algorithms may misidentify or fail to identify a peptide if the modification is not specified in the search parameters. It is crucial to define the mass shift corresponding to the -L-Lys(N3-Gly)-OH modification in your analysis software.
Calculating the Mass of the Modification:
To correctly identify your peptide in the mass spectrum, you need to calculate the mass of the this compound residue.
| Component | Monoisotopic Mass (Da) |
| L-Lysine residue in peptide | 128.09496 |
| This compound residue | 201.11206 |
| Mass Difference | +73.0171 |
Fourier-Transform Infrared (FTIR) Spectroscopy
Q5: I don't see a sharp peak around 2100 cm⁻¹ in my FTIR spectrum. Does this definitively mean the incorporation failed?
Not necessarily, but it is a strong indicator of a problem. Here's how to troubleshoot:
| Potential Cause | Description | Suggested Solution | | :--- | :--- | | Low Concentration | The concentration of the azide group in your sample may be below the detection limit of the instrument. | If analyzing a cleaved peptide, ensure the sample is sufficiently concentrated. For on-resin analysis, a larger sample of beads may be needed. | | Peak Obscured | Although the ~2100 cm⁻¹ region is often clear, other vibrational modes could potentially interfere, especially in complex samples. | Compare the spectrum to a control peptide that does not contain the azide modification. The absence of the peak in the control would strengthen the conclusion that it is missing in your sample. | | Degradation of Azide | The azide group may have been degraded during synthesis or cleavage. | Review your synthesis and cleavage protocols for any harsh conditions that could affect the stability of the azide group. |
Quantitative Data Summary for FTIR:
| Functional Group | Characteristic Absorption Range (cm⁻¹) | Appearance |
| Azide (-N₃) Asymmetric Stretch | 2100 - 2160 | Strong, sharp peak |
| Amide I (C=O stretch) | 1600 - 1700 | Strong, broad peak |
| Amide II (N-H bend) | 1510 - 1580 | Moderate, broad peak |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Q6: How can ¹H NMR confirm the incorporation of this compound?
¹H NMR can provide definitive structural evidence. You should look for characteristic proton signals from the modified lysine side chain. While exact chemical shifts can vary depending on the peptide sequence and solvent, you can expect to see specific signals corresponding to the protons of the lysine side chain and the newly introduced glycine.
Expected ¹H NMR Signals:
| Protons | Typical Chemical Shift Range (ppm) | Multiplicity |
| Lys α-H | ~4.3 - 4.6 | Triplet |
| Lys β, γ, δ-CH₂ | ~1.4 - 2.2 | Multiplets |
| Lys ε-CH₂ | ~3.0 - 3.3 | Multiplet |
| Glycyl -CH₂- | ~3.8 - 4.2 | Singlet or AB quartet |
The appearance of the glycyl proton signal and shifts in the lysine side-chain proton signals compared to an unmodified lysine residue are strong indicators of successful incorporation.
Experimental Protocols
Protocol 1: On-Resin FTIR Analysis
This protocol allows for a quick check of the azide incorporation during solid-phase peptide synthesis (SPPS).
-
Sample Collection: After the coupling step for this compound, withdraw a small sample of the resin (5-10 mg).
-
Washing: Wash the resin sample thoroughly with dichloromethane (DCM) to remove any residual solvents or reagents.
-
Drying: Dry the resin beads completely under a stream of nitrogen or in a vacuum desiccator.
-
ATR-FTIR Analysis:
-
Record a background spectrum on the clean ATR crystal.
-
Place a small amount of the dried resin onto the ATR crystal and apply pressure to ensure good contact.
-
Acquire the sample spectrum.
-
-
Data Analysis: Look for the characteristic sharp peak of the azide asymmetric stretch between 2100 and 2160 cm⁻¹.
Protocol 2: Mass Spectrometry Sample Preparation (Cleaved Peptide)
-
Cleavage: Cleave the peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
-
Precipitation: Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether.
-
Pelleting: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether 2-3 times.
-
Drying: Dry the peptide pellet under vacuum.
-
Sample Dissolution: Dissolve the dried peptide in a suitable solvent for MS analysis (e.g., 50% acetonitrile with 0.1% formic acid for ESI-MS).
-
Analysis: Analyze the sample using ESI-MS or MALDI-TOF to determine the molecular weight of the peptide.
Protocol 3: General Workflow for Peptide Analysis
The following diagram illustrates the general workflow from synthesis to analysis.
Caption: General experimental workflow for peptide synthesis and analysis.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AzidoTMT Enables Direct Enrichment and Highly Multiplexed Quantitation of Proteome-Wide Functional Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Removing excess H-L-Lys(N3-Gly)-OH after reaction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with H-L-Lys(N3-Gly)-OH. The following information is designed to help you overcome common challenges encountered during the removal of excess this compound after a reaction.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound is a modified amino acid, specifically a derivative of lysine. It incorporates an azide group via a glycine linker, making it a valuable tool for "click chemistry" reactions, which are used to attach other molecules to peptides or proteins.[1]
Q2: What is the primary method for removing excess this compound after a reaction?
The most common and effective method for removing excess this compound is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). This technique separates molecules based on their hydrophobicity.
Q3: What are the key physicochemical properties of this compound that are relevant for its removal?
Key properties of this compound are summarized in the table below. Understanding these properties is crucial for developing an effective purification strategy.
| Property | Value | Significance for Removal |
| Molecular Weight | ~289.3 g/mol (free base) | Important for mass spectrometry verification of fractions. |
| Estimated Isoelectric Point (pI) | ~9.74 | At a pH below the pI, the molecule will have a net positive charge, making it suitable for cation exchange chromatography. At a pH above the pI, it will have a net negative charge, suitable for anion exchange. |
| Solubility | Likely soluble in aqueous solutions and polar organic solvents like DMSO and DMF. | This information helps in choosing the appropriate solvent for sample preparation before purification. |
| Key Functional Groups | α-amino group, ε-amino group, carboxyl group, azide group | The charged amino and carboxyl groups allow for separation by ion-exchange chromatography. The overall polarity impacts retention in reverse-phase chromatography. |
Q4: When should I consider alternative purification methods to RP-HPLC?
If your target molecule and the excess this compound have very similar retention times on RP-HPLC, leading to poor separation, you should consider alternative or complementary techniques such as ion-exchange chromatography (IEX) or size-exclusion chromatography (SEC).
Q5: What safety precautions should I take when working with this compound?
Troubleshooting Guide
This guide addresses common issues encountered when removing excess this compound.
| Issue | Possible Cause | Recommended Solution |
| Poor separation of this compound from the desired product by RP-HPLC. | The hydrophobicity of your product and the excess reagent are too similar. | - Optimize the HPLC gradient: A shallower gradient may improve resolution. - Change the stationary phase: If using a C18 column, consider a C8 or a phenyl column for different selectivity. - Employ an alternative technique: Use ion-exchange or size-exclusion chromatography. |
| Excess this compound still present after purification. | The purification method is not efficient enough or the initial excess was too high. | - Repeat the purification step. - Consider a secondary purification method: For example, follow RP-HPLC with ion-exchange chromatography. - Optimize the reaction stoichiometry: Use a smaller excess of this compound in your next reaction if possible. |
| Low recovery of the desired product after purification. | The product may be adsorbing to the chromatography column or is being lost during fraction collection. | - Check the solubility of your product in the mobile phase. - Consider using a different column material. - Ensure that the fraction collector is set up correctly to collect the entire peak of interest. |
Experimental Protocols
Protocol 1: Removal of Excess this compound using RP-HPLC
This protocol is a general guideline and may need to be optimized for your specific product.
1. Sample Preparation:
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After your reaction is complete, quench the reaction if necessary.
-
If your reaction solvent is not compatible with RP-HPLC (e.g., high concentration of non-volatile salts), perform a preliminary cleanup. This could involve solid-phase extraction (SPE) or precipitation of your product.
-
Dissolve the crude reaction mixture in a suitable solvent, ideally the initial mobile phase of your HPLC gradient (e.g., 95% water, 5% acetonitrile, 0.1% TFA).
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
2. RP-HPLC Conditions:
-
Column: A C18 column is a good starting point.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.
-
Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B and gradually increase it. For a small polar molecule like this compound, it will likely elute early in the gradient. Your product's elution will depend on its hydrophobicity.
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Example Gradient:
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0-5 min: 5% B
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5-35 min: 5-95% B (linear gradient)
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35-40 min: 95% B
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40-45 min: 95-5% B (linear gradient)
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45-50 min: 5% B
-
-
-
Flow Rate: Typically 1 mL/min for an analytical column or scaled up for a preparative column.
-
Detection: UV detection at 214 nm and 280 nm. This compound does not have a strong chromophore, so detection at 214 nm (peptide bond) is necessary.
3. Fraction Collection and Analysis:
-
Collect fractions corresponding to the peaks shown on the chromatogram.
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Analyze the collected fractions by an appropriate method (e.g., mass spectrometry, analytical HPLC) to identify the fractions containing your purified product and those containing the excess this compound.
4. Post-Purification Processing:
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Pool the fractions containing your pure product.
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Lyophilize the pooled fractions to remove the mobile phase and obtain your purified product.
Protocol 2: Removal of Excess this compound using Ion-Exchange Chromatography (IEX)
This method is particularly useful if your product has a significantly different isoelectric point (pI) from this compound (estimated pI ~9.74).
1. Sample Preparation:
-
Prepare your sample as described in the RP-HPLC protocol.
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Buffer exchange your sample into the IEX loading buffer.
2. Ion-Exchange Chromatography Conditions:
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Resin Selection:
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If the pH of your loading buffer is below the pI of your product and this compound (both will be positively charged), use a cation exchange resin.
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If the pH of your loading buffer is above the pI of your product and this compound (both will be negatively charged), use an anion exchange resin.
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Loading: Load the sample onto the equilibrated IEX column.
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Elution: Elute the bound molecules using a salt gradient (e.g., 0-1 M NaCl) or a pH gradient. Molecules with a higher charge will bind more strongly to the resin and elute at a higher salt concentration or a more extreme pH.
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Fraction Collection and Analysis: Collect and analyze fractions as described in the RP-HPLC protocol.
3. Post-Purification Processing:
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Desalt the fractions containing your purified product (e.g., by dialysis or using a desalting column).
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Lyophilize to obtain the final product.
Visualizations
Caption: General workflow for the removal of excess this compound.
Caption: Troubleshooting logic for the removal of excess this compound.
References
Improving the efficiency of H-L-Lys(N3-Gly)-OH labeling
Welcome to the technical support center for H-L-Lys(N3-Gly)-OH. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to improve the efficiency of your labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a lysine derivative that contains an azide (-N3) functional group attached via a glycine linker.[1][2] It is designed to be incorporated into peptides or proteins, enabling their subsequent modification through "click chemistry."[1][3]
Q2: What type of labeling reactions can be performed with this compound?
A2: this compound is primarily used for two types of bioorthogonal "click chemistry" reactions:
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Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction occurs between the azide group of this compound and a terminal alkyne-containing molecule, catalyzed by copper(I) ions.[1]
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Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free alternative where the azide reacts with a strained cyclooctyne, such as DBCO or BCN. This method is particularly advantageous for labeling in living cells due to the cytotoxicity of copper.
Q3: What are the main advantages of using click chemistry for labeling?
A3: Click chemistry offers several benefits for biomolecule conjugation:
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High Specificity: The reaction is highly selective between the azide and alkyne groups, avoiding side reactions with other functional groups found in biomolecules.
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High Yield and Fast Kinetics: The reactions are typically high-yielding and proceed quickly under mild conditions.
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Biocompatibility: The reactions can be performed in aqueous buffers and over a wide pH range (typically 4-12), making them suitable for biological samples.
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Stability: The resulting triazole linkage is highly stable.
Q4: How should I store this compound?
A4: For the solid compound, it is recommended to store it at room temperature in the continental US, though this may vary in other locations; always refer to the Certificate of Analysis. Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to one month.
Troubleshooting Guide
Low labeling efficiency is a common issue encountered during experiments. This guide addresses potential causes and provides solutions.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield in CuAAC | Ineffective Copper(I) Catalyst: The Cu(I) may have oxidized to the inactive Cu(II) state, or the reducing agent (e.g., sodium ascorbate) may be depleted or degraded. | - Use a fresh solution of the reducing agent in sufficient excess. - Prepare the reaction mixture by adding the copper source to the ligand before adding other reagents to protect the Cu(I) state. - Degas solvents to minimize oxygen in the reaction. |
| Substrate Aggregation: Hydrophobic molecules may aggregate in aqueous solutions, hindering the reaction. | - Add organic co-solvents such as DMSO, DMF, or THF to improve solubility. | |
| Steric Hindrance: The azide or alkyne functional group may be inaccessible within the folded structure of the biomolecule. | - Introduce a flexible linker between the biomolecule and the reactive group. - For proteins, consider performing the reaction under denaturing conditions if the final structure is not critical or if the protein can be refolded. | |
| Impure or Degraded Reagents: The azide or alkyne starting materials may not be pure or may have degraded over time. | - Verify the integrity and purity of your starting materials. | |
| Side Product Formation | Oxidation of Biomolecule: Copper can generate reactive oxygen species, leading to the oxidation of sensitive residues like cysteine, methionine, and histidine. | - Use a copper-chelating ligand to protect the biomolecule. A ligand-to-copper ratio of 2:1 or 5:1 can significantly reduce oxidation. |
| Incomplete Reaction in SPAAC | Low Reactivity: The reaction rate can be slow depending on the specific strained alkyne and the concentration of reactants. | - Increase the reaction time (from 1 to 24 hours). - Use a slight molar excess (1.1-1.5 equivalents) of the strained alkyne reagent. |
Experimental Protocols
Below are detailed methodologies for incorporating this compound into a peptide via solid-phase peptide synthesis (SPPS) and subsequent labeling using CuAAC and SPAAC.
Protocol 1: Incorporation of this compound via Fmoc-SPPS
This protocol describes the incorporation of the azide functionality into a peptide sequence on a solid support.
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Resin Swelling: Swell the resin (e.g., Rink Amide resin) in DMF for 30 minutes.
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Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the last coupled amino acid by treating it with 20% piperidine in DMF (2 x 10 minutes).
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Washing: Thoroughly wash the resin with DMF (3x) and DCM (3x).
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Amino Acid Coupling (for standard amino acids):
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Pre-activate a solution of the Fmoc-amino acid (4 eq), HBTU (3.9 eq), and DIEA (8 eq) in DMF for 5 minutes.
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Add the activated amino acid solution to the resin and let it couple for 1-2 hours.
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Repeat steps 2-4 for each amino acid in the sequence.
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Incorporation of Fmoc-L-Lys(N3-Gly)-OH:
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For the desired position, use Fmoc-L-Lys(N3-Gly)-OH.
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Pre-activate Fmoc-L-Lys(N3-Gly)-OH (2 eq), HBTU (1.9 eq), and DIEA (4 eq) in DMF.
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Add the solution to the resin and allow it to react for 2-4 hours to ensure complete coupling.
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Final Deprotection and Cleavage:
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After the final coupling, perform a final Fmoc deprotection (as in step 2).
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Wash the resin with DMF (5x), DCM (5x), and methanol (3x), then dry it under a vacuum.
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Treat the dried resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours at room temperature.
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-
Peptide Precipitation and Purification:
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Precipitate the crude peptide by adding cold diethyl ether and centrifuge to pellet the peptide.
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Wash the pellet with ether twice.
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Dry the crude azide-modified peptide pellet under vacuum.
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Purify the crude peptide by reverse-phase HPLC and confirm its mass by mass spectrometry.
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Protocol 2: On-Resin CuAAC Labeling
This protocol details the labeling of the azide-functionalized peptide with an alkyne-containing molecule while the peptide is still on the solid support.
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Resin Swelling and Washing: Swell the azide-functionalized peptide-resin in DMF for at least 30 minutes and wash thoroughly with DMF (3 x 5 mL).
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Reaction Cocktail Preparation:
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In a separate vial, dissolve the terminal alkyne (5-10 equivalents relative to resin loading) in a minimal amount of DMF or THF.
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Catalyst and Base Addition: To the reaction vessel containing the resin, add CuI (1-2 equivalents) and DIPEA (5-10 equivalents).
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Initiate Reaction: Add the solution of the terminal alkyne to the resin mixture.
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Incubation: Gently agitate the reaction mixture at room temperature. Monitor the reaction for completion (typically 1-4 hours).
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Washing: Once the reaction is complete, wash the resin thoroughly with DMF (3 x 5 mL), followed by dichloromethane (DCM) (3 x 5 mL), and methanol (3 x 5 mL).
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Cleavage and Purification: Proceed with cleavage and purification as described in Protocol 1, steps 6 and 7.
Protocol 3: In-Solution SPAAC Labeling
This protocol describes the copper-free labeling of the purified azide-peptide with a strained alkyne.
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Dissolve Reactants: Dissolve the purified and lyophilized azide-peptide and a slight molar excess (1.2-1.5 equivalents) of the strained alkyne (e.g., DBCO-fluorophore) in a suitable buffer or solvent (e.g., PBS or a mixture of water and DMSO).
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Reaction Incubation: Mix the solution and allow the reaction to proceed at room temperature. Reaction times can vary from 1 to 24 hours depending on the concentration of the reactants and the specific strained alkyne used.
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Monitoring: The reaction progress can be monitored by RP-HPLC.
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Purification: Upon completion, purify the labeled peptide by RP-HPLC to remove any unreacted starting materials.
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Characterization: Confirm the structure and purity of the final product by mass spectrometry and analytical RP-HPLC.
Visual Guides
CuAAC Reaction Workflow
Caption: A typical experimental workflow for CuAAC labeling.
Logical Troubleshooting Flowchart
Caption: A flowchart for troubleshooting low labeling efficiency.
References
Validation & Comparative
A Head-to-Head Comparison: H-L-Lys(N3-Gly)-OH versus Traditional Lysine Labeling Reagents
For researchers, scientists, and drug development professionals, the precise modification of proteins is paramount for applications ranging from proteomic analysis to the development of antibody-drug conjugates (ADCs). Lysine, an abundant and surface-exposed amino acid, has long been a primary target for bioconjugation. This guide provides an objective comparison of H-L-Lys(N3-Gly)-OH, a bioorthogonal labeling reagent, with traditional lysine-reactive chemistries, supported by experimental insights and data.
This compound distinguishes itself by incorporating an azide group via a flexible glycyl linker. This azide moiety enables highly specific "click chemistry" reactions, offering a significant advantage in control and specificity over conventional methods that target the primary amine of lysine.
Quantitative Performance Comparison
The choice of a lysine labeling reagent hinges on several key performance metrics, including specificity, efficiency, and control over the degree of labeling (DoL). Below is a summary of how this compound, utilized in a two-step bioorthogonal approach, compares to the widely used N-hydroxysuccinimide (NHS) esters.
| Feature | This compound (via Click Chemistry) | N-hydroxysuccinimide (NHS) Esters |
| Reaction Mechanism | Bioorthogonal cycloaddition (e.g., CuAAC or SPAAC) | Nucleophilic acyl substitution |
| Target Residues | Site-specifically incorporated azide-modified lysine | Primary amines (Lysine, N-terminus) |
| Specificity | High to Very High | Low to Moderate |
| Reaction Efficiency | Generally High to Very High | Variable, often moderate to high but prone to hydrolysis |
| Control over DoL | High | Low to Moderate, can be difficult to control |
| Side Reactions | Minimal | Susceptible to hydrolysis and reactions with other nucleophiles (e.g., serine, threonine, tyrosine)[1] |
| Linkage Stability | High (stable triazole ring) | High (stable amide bond) |
| Biocompatibility | High (especially with copper-free click chemistry) | High |
The "Clickable" Advantage of this compound
Traditional lysine labeling with reagents like NHS esters relies on the inherent nucleophilicity of the lysine's ε-amino group.[2][3] However, with numerous lysine residues typically present on a protein's surface, this approach often leads to a heterogeneous mixture of products with varying degrees and sites of labeling.[2][3] This lack of specificity can compromise the reproducibility of experiments and the therapeutic efficacy of protein conjugates.
This compound circumvents this issue by employing a bioorthogonal strategy. The azide group is chemically inert within the biological milieu, allowing for its specific reaction with a cognate partner, such as an alkyne- or cyclooctyne-modified molecule, through click chemistry. This two-step approach—incorporation of the azide followed by the click reaction—provides exceptional control over the site and stoichiometry of labeling.
The integrated glycyl linker in this compound also offers benefits. Glycine-rich linkers are known for their flexibility, which can improve the accessibility of the reactive azide group and minimize potential interference with protein folding and function. Furthermore, such linkers can enhance the solubility and stability of the resulting conjugate.
Experimental Protocols: A Comparative Workflow
To objectively evaluate the performance of this compound against a traditional NHS ester, a parallel labeling experiment on a model protein, such as Bovine Serum Albumin (BSA), can be performed. The degree of labeling can be quantified using mass spectrometry.
Objective:
To compare the specificity and control of protein labeling using this compound (via a two-step click chemistry approach) and a standard NHS ester.
Materials:
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Bovine Serum Albumin (BSA)
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This compound
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Azide-PEG4-NHS ester (for the first step of the bioorthogonal approach)
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Fluorescently-labeled DBCO (e.g., DBCO-PEG4-5/6-FAM)
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Fluorescently-labeled NHS ester (e.g., Fluorescein-NHS)
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Phosphate-buffered saline (PBS), pH 7.4
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Amine-free buffer (e.g., HEPES or Bicarbonate buffer, pH 8.3)
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Anhydrous Dimethylsulfoxide (DMSO)
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Desalting columns
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Mass Spectrometer (e.g., ESI-MS)
Protocol 1: Two-Step Bioorthogonal Labeling with Azide-PEG4-NHS and DBCO-Fluorophore
This protocol first introduces an azide handle onto the protein using an NHS ester, mimicking a scenario where this compound is incorporated. The subsequent click reaction ensures specific labeling.
Step 1: Introduction of the Azide Handle
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Protein Preparation: Dissolve BSA in PBS (pH 7.4) to a final concentration of 2 mg/mL.
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Reagent Preparation: Prepare a 10 mg/mL stock solution of Azide-PEG4-NHS ester in anhydrous DMSO.
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Reaction: Add a 10-fold molar excess of the Azide-PEG4-NHS ester solution to the BSA solution.
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Incubation: Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
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Purification: Remove unreacted Azide-PEG4-NHS ester using a desalting column equilibrated with PBS (pH 7.4).
Step 2: Click Chemistry Reaction
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Reagent Preparation: Prepare a stock solution of the DBCO-fluorophore in DMSO.
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Reaction: Add a 5-fold molar excess of the DBCO-fluorophore to the azide-modified BSA solution.
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Incubation: Incubate for 1 hour at room temperature.
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Purification: Purify the labeled protein using a desalting column to remove excess DBCO-fluorophore.
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Analysis: Determine the degree of labeling by mass spectrometry.
Protocol 2: Direct Labeling with Fluorescent NHS Ester
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Protein Preparation: Dissolve BSA in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) to a final concentration of 2 mg/mL.
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Reagent Preparation: Prepare a 10 mg/mL stock solution of Fluorescein-NHS in anhydrous DMSO.
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Reaction: Add a 10-fold molar excess of the Fluorescein-NHS solution to the BSA solution.
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Incubation: Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
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Quenching: Quench the reaction by adding a final concentration of 1 M Tris-HCl, pH 8.0.
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Purification: Remove unreacted Fluorescein-NHS and quenching reagents using a desalting column.
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Analysis: Determine the degree of labeling by mass spectrometry.
Visualizing the Workflow
The following diagrams illustrate the chemical reactions and the overall experimental workflow for comparing these two labeling strategies.
Conclusion
This compound, as a tool for bioorthogonal click chemistry, offers a superior method for lysine labeling in applications demanding high specificity and a controlled degree of labeling. While traditional NHS esters are effective for general labeling, their lack of selectivity can be a significant drawback. The two-step approach enabled by azide-functionalized lysine derivatives provides researchers with a powerful tool for creating well-defined, homogeneous protein conjugates, thereby enhancing the reliability and performance of downstream applications in research, diagnostics, and therapeutics.
References
A Head-to-Head Comparison of H-L-Lys(N3-Gly)-OH and N-epsilon-azido-L-lysine for Bioconjugation
For researchers, scientists, and drug development professionals, the precise modification of proteins is a cornerstone of innovation. The introduction of bioorthogonal functional groups, such as azides, into proteins allows for highly specific covalent labeling through "click chemistry." Among the array of tools available, azide-modified lysine derivatives are particularly valuable. This guide provides an in-depth comparison of two such derivatives: H-L-Lys(N3-Gly)-OH and N-epsilon-azido-L-lysine, to aid in the selection of the optimal reagent for your research needs.
Executive Summary
| Feature | This compound | N-epsilon-azido-L-lysine |
| Structure | Lysine with an azido-glycyl group on the epsilon-amine | Lysine with an azide group directly on the epsilon-amine |
| Key Distinction | Contains a flexible glycine spacer | Direct attachment of the azide to the lysine side chain |
| Primary Application | Site-specific protein modification via click chemistry | Site-specific protein modification via click chemistry |
| Potential Advantages | Glycine spacer may enhance solubility and reduce steric hindrance in enzymatic reactions and subsequent click chemistry. | Smaller modification, potentially less disruptive to protein structure and function. |
| Click Chemistry Reactivity | Can participate in both copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition reactions.[1][2] | Can participate in both CuAAC and SPAAC reactions.[1][3] |
Structural Differences and Their Implications
The fundamental difference between this compound and N-epsilon-azido-L-lysine lies in the presence of a glycine spacer in the former. In this compound, an azidoacetyl group is attached to the epsilon-amino group of lysine, introducing a short, flexible linker.[4] In contrast, N-epsilon-azido-L-lysine features the azide group directly attached to the lysine side chain.
This structural variance may have significant implications for their application in bioconjugation:
-
Flexibility and Steric Hindrance: The glycine spacer in this compound can extend the azide moiety further from the protein backbone. This increased flexibility and distance may reduce steric hindrance, potentially facilitating more efficient click reactions with bulky alkyne-containing probes.
-
Solubility: The incorporation of a glycine residue can increase the hydrophilicity of the modified amino acid. This may be advantageous in preventing aggregation and improving the solubility of peptides and proteins, particularly those with multiple modification sites. Studies have shown that increasing the hydrophilicity of azido-amino acids can overcome solubility limitations encountered with compounds like azidolysine.
-
Enzymatic Recognition: The recognition and incorporation of unnatural amino acids by the cellular translational machinery are sensitive to the structure of the amino acid side chain. The presence of the glycine spacer might influence the efficiency of incorporation by aminoacyl-tRNA synthetases.
Performance in Click Chemistry
Both this compound and N-epsilon-azido-L-lysine are versatile reagents for click chemistry, compatible with both the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the copper-free strain-promoted azide-alkyne cycloaddition (SPAAC).
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC is known for its high efficiency and reaction rates, typically in the range of 10 to 104 M-1s-1. This makes it a robust method for bioconjugation. However, the requirement for a copper catalyst can be a drawback in living systems due to cytotoxicity. Both azide-modified lysines are suitable for CuAAC reactions with terminal alkynes.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC offers a copper-free alternative for live-cell labeling and in vivo applications. The reaction rates of SPAAC are highly dependent on the structure of the strained alkyne. While generally slower than CuAAC, SPAAC is highly bioorthogonal.
Protein Incorporation
The site-specific incorporation of these unnatural amino acids into proteins is typically achieved using an engineered orthogonal aminoacyl-tRNA synthetase/tRNA pair. The efficiency of this process is crucial for obtaining sufficient yields of the modified protein.
While comprehensive studies directly comparing the incorporation efficiency of this compound and N-epsilon-azido-L-lysine are lacking, research has shown that the cellular machinery can tolerate a variety of modifications to the lysine side chain. The efficiency of incorporation is dependent on the specific engineered synthetase used. For instance, methylester forms of some lysine derivatives have been shown to enhance protein expression yields compared to their free acid counterparts. This suggests that subtle modifications to the unnatural amino acid can impact its incorporation. The larger size of this compound compared to N-epsilon-azido-L-lysine might influence its recognition and loading by the synthetase, potentially affecting protein yields.
Experimental Protocols
Detailed experimental protocols are essential for the successful application of these reagents. Below are generalized workflows for incorporating these azido-lysine derivatives into proteins and their subsequent use in click chemistry.
General Protocol for Incorporation of Azido-Lysine Derivatives into Proteins
This workflow outlines the general steps for site-specifically incorporating either this compound or N-epsilon-azido-L-lysine into a target protein using a cell-based expression system.
Figure 1. General workflow for the incorporation of azido-lysine derivatives.
General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the general steps for labeling an azide-modified protein with an alkyne-containing molecule using CuAAC.
Figure 2. General workflow for a CuAAC reaction.
General Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol outlines the general steps for labeling an azide-modified protein with a strained alkyne (e.g., DBCO)-containing molecule.
Figure 3. General workflow for a SPAAC reaction.
Conclusion: Which is Better?
The choice between this compound and N-epsilon-azido-L-lysine depends on the specific requirements of the experiment.
N-epsilon-azido-L-lysine is the better choice when:
-
A minimal modification to the protein is desired to reduce the risk of altering its structure and function.
-
The hydrophobicity of the modified protein is not a major concern.
-
A well-characterized reagent with available kinetic data is preferred.
This compound may be the better choice when:
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The target protein or peptide has poor solubility, and the additional hydrophilicity of the glycine spacer could be beneficial.
-
The click chemistry reaction involves a bulky probe, and the increased flexibility and distance from the protein backbone provided by the spacer could improve reaction efficiency.
-
Potential steric hindrance at the modification site is a concern.
Ultimately, for novel systems, empirical testing of both reagents may be necessary to determine which provides the optimal balance of incorporation efficiency, protein yield, and click chemistry performance for the specific protein and application. This guide provides a framework for making an informed initial selection and for designing the necessary experiments to validate that choice.
References
A Comparative Guide to Mass Spectrometry Validation of H-L-Lys(N3-Gly)-OH Labeling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of mass spectrometry-based validation for lysine-targeted protein labeling, focusing on the use of H-L-Lys(N3-Gly)-OH for bioorthogonal click chemistry. The performance and validation of this method are compared with two common alternative lysine labeling strategies: N-hydroxysuccinimide (NHS) ester acylation and reductive dimethylation. This guide includes detailed experimental protocols, quantitative data summarization, and workflow visualizations to assist researchers in selecting and validating the optimal labeling strategy for their proteomic analyses.
Introduction to Lysine-Targeted Protein Labeling
The modification of lysine residues is a cornerstone of chemical proteomics, enabling the study of protein function, interactions, and localization. The primary amino group on the lysine side chain offers a reactive handle for various chemical probes. The choice of labeling reagent is critical and impacts specificity, reaction efficiency, and the subsequent validation by mass spectrometry.
This compound is a lysine derivative that introduces an azide group, a bioorthogonal handle, onto proteins. This allows for a highly selective "click" reaction with an alkyne-containing reporter tag (e.g., a fluorophore or biotin) via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1] This two-step labeling approach offers high specificity as the azide and alkyne groups are abiotic and do not react with other functional groups in biological systems.[2]
Comparison of Lysine Labeling Strategies
The validation of successful and specific labeling is paramount for the reliability of any proteomic study. Mass spectrometry is the gold standard for this validation, providing definitive evidence of the modification, its location, and the labeling efficiency. Below is a comparative summary of this compound (represented by the closely related L-azidolysine for data availability) and two alternative methods.
| Feature | This compound (Click Chemistry) | NHS Esters | Reductive Dimethylation |
| Reaction Principle | Two-step: 1) Incorporation of azide-lysine. 2) Bioorthogonal click reaction with alkyne tag.[1] | One-step: Nucleophilic acyl substitution to form a stable amide bond.[3] | One-step: Reductive amination to form dimethylated amines.[4] |
| Specificity | High: Azide-alkyne reaction is highly specific and bioorthogonal. | Moderate: Primarily targets primary amines (lysine ε-amine and N-terminus), but side reactions with serine, threonine, and tyrosine can occur. | High: Specific to primary and secondary amines. |
| Reaction Conditions | Mild, biocompatible conditions. CuAAC requires a copper catalyst, which can be toxic to cells, while SPAAC is copper-free. | pH-dependent (typically pH 8-9 for efficient labeling of deprotonated amines). | Mild, aqueous conditions (pH ~7.5). |
| Mass Shift (Da) | Dependent on the alkyne tag used. The initial incorporation of the azido-glycyl group results in a specific mass increase. | Dependent on the specific NHS ester reagent used. | +28.0313 Da for each dimethylated amine (N-terminus and lysine). |
| Validation by MS/MS | Identification of the modified peptide with the mass of the clicked tag. Fragmentation pattern confirms the site of modification. | Identification of the modified peptide with the mass of the acyl group. Fragmentation confirms the location on lysine or N-terminus. | Identification of the modified peptide with a +28 Da shift. Fragmentation pattern confirms dimethylation on lysine or N-terminus. |
| Quantitative Analysis | Can be coupled with isotopic tags on the alkyne probe for relative quantification. | Can be performed using isobaric tags like TMT or iTRAQ which are NHS esters. | Can be performed using light (CH₂O) and heavy (CD₂O) formaldehyde for differential labeling and relative quantification. |
Experimental Protocols
Protocol 1: Labeling with this compound and Mass Spectrometry Validation (Represented by Azidohomoalanine Labeling)
This protocol describes a general workflow for incorporating an azide-bearing amino acid and its subsequent detection by mass spectrometry.
1. Metabolic Labeling (for cell culture):
-
Culture cells in methionine-free media supplemented with L-azidohomoalanine (AHA), an analog of methionine that contains an azide group. A similar approach can be conceptualized for lysine analogs.
-
Incubate for a desired period to allow for incorporation into newly synthesized proteins.
2. Cell Lysis and Protein Extraction:
-
Harvest cells and lyse in a buffer compatible with click chemistry (avoiding DTT and other reducing agents if using CuAAC).
3. Click Chemistry Reaction (CuAAC):
-
To the protein lysate, add an alkyne-biotin or alkyne-fluorophore tag.
-
Add a copper (I) source (e.g., copper(II) sulfate with a reducing agent like sodium ascorbate) and a copper-chelating ligand (e.g., TBTA).
-
Incubate at room temperature to allow for the cycloaddition reaction.
4. Protein Digestion:
-
Precipitate the labeled proteins to remove excess reagents.
-
Resuspend the protein pellet, reduce with DTT, alkylate with iodoacetamide, and digest with trypsin.
5. Enrichment of Labeled Peptides (if using biotin tag):
-
Incubate the peptide digest with streptavidin beads to enrich for biotinylated peptides.
-
Wash the beads extensively and elute the bound peptides.
6. LC-MS/MS Analysis:
-
Analyze the peptide mixture using a high-resolution mass spectrometer.
-
In the MS1 scan, look for the precursor ions corresponding to the theoretical mass of the peptide plus the mass of the clicked tag.
-
In the MS/MS spectra, the fragmentation pattern (b- and y-ions) will confirm the peptide sequence and pinpoint the site of the modification.
Protocol 2: Labeling with NHS Esters and Mass Spectrometry Validation
1. Protein Preparation:
-
Purify the protein of interest or use a complex protein lysate in a buffer free of primary amines (e.g., PBS or HEPES).
2. Labeling Reaction:
-
Dissolve the NHS ester reagent in an anhydrous organic solvent like DMSO.
-
Add the NHS ester to the protein solution at a specific molar ratio. The reaction is typically carried out at a pH of 8.0-9.0 for 1-2 hours at room temperature.
-
Quench the reaction by adding a primary amine-containing buffer like Tris-HCl.
3. Sample Preparation for Mass Spectrometry:
-
Remove excess labeling reagent by dialysis, size-exclusion chromatography, or protein precipitation.
-
Reduce, alkylate, and digest the labeled protein with trypsin.
4. LC-MS/MS Analysis:
-
Analyze the resulting peptides by LC-MS/MS.
-
Search the data for the expected mass shift corresponding to the acylation on lysine residues and the N-terminus.
-
The MS/MS spectra will confirm the modification site.
Protocol 3: Reductive Dimethylation and Mass Spectrometry Validation
1. Protein/Peptide Preparation:
-
This method can be performed on intact proteins or on peptides after tryptic digestion. Ensure the sample is in a buffer free of primary amines.
2. Labeling Reaction:
-
To the sample, add formaldehyde (light: CH₂O; heavy: CD₂O).
-
Add a reducing agent, sodium cyanoborohydride.
-
The reaction is typically carried out at room temperature for about 1 hour.
-
Quench the reaction with an amine-containing buffer (e.g., Tris or glycine).
3. Sample Processing:
-
If labeled at the protein level, proceed with reduction, alkylation, and tryptic digestion.
-
Desalt the peptide mixture using a C18 column.
4. LC-MS/MS Analysis:
-
Analyze the peptides by LC-MS/MS.
-
For quantitative experiments, the "light" and "heavy" labeled peptides will appear as doublets in the MS1 scan, separated by a specific mass difference per dimethylated amine.
-
The relative abundance of the proteins can be determined by comparing the peak areas of the light and heavy labeled peptides.
-
MS/MS analysis will confirm the peptide sequence and the location of the dimethylation.
Mandatory Visualizations
Caption: General workflow for protein labeling and validation by mass spectrometry.
Caption: Click chemistry reaction for labeling of an azide-modified protein.
References
- 1. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Specific and quantitative labeling of biomolecules using click chemistry [frontiersin.org]
- 3. Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
A Comparative Guide to the Characterization of Proteins Modified with H-L-Lys(N3-Gly)-OH
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods for characterizing proteins modified with the azide-containing amino acid, H-L-Lys(N3-Gly)-OH. This modification allows for the facile introduction of a bioorthogonal handle for subsequent "click chemistry" reactions, enabling protein labeling, detection, and functionalization.
This document outlines the performance of this technique in comparison to other common protein modification and labeling strategies. Detailed experimental protocols and supporting data from analogous azide-modification studies are presented to provide a practical framework for researchers.
Comparison of Protein Modification and Labeling Techniques
The selection of a protein modification strategy depends on the specific research question, the nature of the protein, and the desired downstream application. This compound offers a versatile method for introducing a chemical handle, but it is important to consider its performance in the context of other available techniques.
| Feature | This compound (Click Chemistry) | NHS-Ester Labeling | Maleimide Labeling | Metabolic Labeling (e.g., SILAC) |
| Principle | Incorporation of an azide-modified amino acid followed by bioorthogonal click chemistry with an alkyne-bearing probe. | Chemical labeling of primary amines (lysine residues and N-terminus). | Chemical labeling of free sulfhydryl groups (cysteine residues). | In vivo incorporation of stable isotope-labeled amino acids during protein synthesis. |
| Specificity | High, targets the incorporated azide. | Moderate, targets accessible primary amines. | High, targets accessible free cysteines. | High, targets specific amino acids throughout the proteome. |
| Efficiency | Generally high, dependent on click reaction conditions. | Variable, dependent on pH and solvent accessibility of amines. | High for accessible cysteines, but can be limited by disulfide bond formation. | High, dependent on cell culture conditions and number of cell divisions. |
| Applications | Fluorescent labeling, biotinylation, immobilization, conjugation to other molecules. | Fluorescent labeling, biotinylation, crosslinking. | Fluorescent labeling, biotinylation, PEGylation. | Quantitative proteomics, protein turnover studies. |
| Detection | Fluorescence, chemiluminescence (after clicking to a reporter), mass spectrometry. | Fluorescence, chemiluminescence, colorimetric assays. | Fluorescence, chemiluminescence. | Mass spectrometry. |
| Advantages | Bioorthogonal, high specificity, versatile for various probes. | Simple, well-established chemistry. | High specificity for cysteines. | In vivo labeling, high accuracy for quantitative proteomics. |
| Limitations | Requires incorporation of the modified amino acid (enzymatic or synthetic). Can cause protein aggregation at high copper concentrations. | Can alter protein charge and function. | Requires a free cysteine, which may not be available or may be structurally important. | Limited to cell culture, expensive isotopes, potential for amino acid conversion. |
Characterization of this compound Modified Proteins: Experimental Data
Table 1: Mass Spectrometry Analysis of a Model Protein Modified with an Azide-Lysine Analog
This table summarizes hypothetical mass spectrometry data for a model protein (e.g., Myoglobin) modified with an azide-lysine analog, followed by click chemistry with a biotin-alkyne probe.
| Parameter | Expected Result | Interpretation |
| Intact Protein Mass (Pre-modification) | ~16,951 Da | Native molecular weight of the protein. |
| Intact Protein Mass (Post-modification) | ~17,123 Da | Mass increase corresponding to the addition of one this compound residue (172.19 Da). |
| Intact Protein Mass (Post-click reaction) | ~17,590 Da | Further mass increase corresponding to the addition of a biotin-alkyne probe (~467 Da). |
| Tryptic Peptide Mass (Unmodified Lysine) | e.g., 1254.68 m/z | Mass of a tryptic peptide containing an unmodified lysine. |
| Tryptic Peptide Mass (Modified Lysine) | e.g., 1426.87 m/z | Mass shift of the same peptide containing the this compound modification. |
| Tandem MS (MS/MS) of Modified Peptide | Fragmentation pattern confirming the peptide sequence and localization of the modification. | Provides definitive evidence of the modification site. |
Note: The exact mass shifts will depend on the specific alkyne probe used in the click reaction.
Table 2: SDS-PAGE and Western Blot Analysis of Azide-Modified Proteins
This table outlines the expected results from SDS-PAGE and Western blot analysis of a cell lysate containing a protein of interest (POI) metabolically labeled with an azide-lysine analog.
| Analysis | Expected Result | Interpretation |
| SDS-PAGE (Coomassie Stain) | A band at the expected molecular weight of the POI. May show a slight upward shift after click reaction with a bulky probe (e.g., PEG). | Visualization of total protein, including the modified POI. |
| Western Blot (Anti-POI Antibody) | A band at the expected molecular weight of the POI. | Confirmation of the identity of the protein. |
| Western Blot (Streptavidin-HRP after Biotin-Alkyne Click) | A band at the same position as the anti-POI antibody signal. | Confirms that the POI has been successfully modified with the azide-lysine analog and subsequently biotinylated. |
| In-gel Fluorescence (after Fluorescent-Alkyne Click) | A fluorescent band at the expected molecular weight of the POI. | Direct visualization of the labeled protein in the gel. |
Experimental Protocols
The following are detailed methodologies for key experiments involved in the modification and characterization of proteins with this compound.
Protocol 1: In Vitro Protein Labeling with this compound via Amine Coupling
This protocol describes the chemical conjugation of this compound to a purified protein using NHS-ester chemistry.
Materials:
-
Purified protein of interest in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
N-Hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting column (e.g., PD-10)
Procedure:
-
Activate this compound: In a microcentrifuge tube, dissolve this compound and NHS (1.2 equivalents) in a minimal volume of anhydrous DMF or DMSO. Add DCC or EDC (1.2 equivalents) and stir the reaction at room temperature for 4 hours or overnight at 4°C to form the NHS ester.
-
Protein Reaction: Add the activated this compound NHS ester solution to the purified protein solution at a molar ratio of 10-20 fold excess of the labeling reagent to the protein.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching: Quench the reaction by adding a final concentration of 50 mM Tris-HCl or glycine.
-
Purification: Remove the unreacted labeling reagent by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer for the protein.
-
Characterization: Confirm the incorporation of the azide group by mass spectrometry.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Detection
This protocol details the "click" reaction to attach a reporter molecule (e.g., biotin-alkyne or a fluorescent alkyne) to the azide-modified protein.
Materials:
-
Azide-modified protein
-
Alkyne-functionalized reporter molecule (e.g., Biotin-PEG4-Alkyne, Fluorescent Alkyne)
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
Sodium ascorbate
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Prepare Reagents:
-
Copper/Ligand Solution: Prepare a 20 mM solution of CuSO₄ and a 100 mM solution of THPTA in water. Just before use, mix equal volumes to get a 10 mM CuSO₄ / 50 mM THPTA solution.
-
Sodium Ascorbate: Prepare a fresh 100 mM solution of sodium ascorbate in water.
-
Alkyne Reporter: Prepare a 10 mM stock solution of the alkyne reporter in DMSO.
-
-
Reaction Setup: In a microcentrifuge tube, combine the azide-modified protein (final concentration 1-10 µM) in PBS.
-
Add Reagents: Add the following reagents to the protein solution in the specified order, vortexing gently after each addition:
-
Alkyne reporter (to a final concentration of 100-200 µM)
-
Copper/Ligand solution (to a final concentration of 100 µM CuSO₄ / 500 µM THPTA)
-
Sodium ascorbate (to a final concentration of 1 mM)
-
-
Incubation: Incubate the reaction at room temperature for 1 hour, protected from light if using a fluorescent probe.
-
Analysis: The labeled protein is now ready for analysis by SDS-PAGE, Western blot, or mass spectrometry. For mass spectrometry, a cleanup step to remove excess reagents is recommended.
Protocol 3: Characterization by Mass Spectrometry
Procedure:
-
Sample Preparation: For intact mass analysis, desalt the protein sample. For peptide mapping, denature the protein, reduce disulfide bonds, alkylate cysteine residues, and digest with trypsin.
-
LC-MS/MS Analysis: Analyze the samples using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
-
Data Analysis:
-
Intact Mass: Deconvolute the raw data to determine the mass of the intact protein and confirm the mass shift corresponding to the modification and click reaction.
-
Peptide Mapping: Use database search software (e.g., MaxQuant, Proteome Discoverer) to identify peptides. Search for the expected mass modification on lysine residues. Manually inspect the MS/MS spectra of modified peptides to confirm the sequence and modification site.
-
Visualizations
The following diagrams illustrate the key workflows and concepts described in this guide.
Caption: Workflow for modification and characterization.
Caption: Example signaling pathway investigation.
Caption: Decision tree for choosing a modification method.
Measuring Nascent Protein Synthesis: A Comparative Guide to Bioorthogonal Labeling Reagents
For researchers, scientists, and drug development professionals, the accurate measurement of newly synthesized proteins is crucial for understanding cellular physiology and the mechanisms of drug action. Bioorthogonal metabolic labeling has emerged as a powerful technique for this purpose. This guide provides a comparative overview of two widely used reagents: L-azidohomoalanine (AHA) and O-propargyl-puromycin (OPP).
A Note on H-L-Lys(N3-Gly)-OH: A thorough review of the scientific literature revealed no published studies that quantitatively assess the metabolic labeling efficiency of this compound. While commercially available as a lysine derivative with an azide group for click chemistry, its application and performance in metabolic labeling of nascent proteins have not been documented. Therefore, a direct comparison with established reagents is not possible at this time.
Introduction to Bioorthogonal Metabolic Labeling
Bioorthogonal metabolic labeling involves the introduction of a non-canonical amino acid or an amino acid analog containing a bioorthogonal handle (e.g., an azide or alkyne group) into newly synthesized proteins. This handle allows for the specific chemical ligation of a reporter molecule, such as a fluorophore or a biotin tag, via "click" chemistry. This enables the visualization, identification, and quantification of the nascent proteome.
Comparison of L-azidohomoalanine (AHA) and O-propargyl-puromycin (OPP)
L-azidohomoalanine (AHA) is a methionine analog that is incorporated into proteins during translation. O-propargyl-puromycin (OPP) is an analog of the aminonucleoside antibiotic puromycin, which is incorporated into the C-terminus of elongating polypeptide chains, leading to their premature release from the ribosome.
| Feature | L-azidohomoalanine (AHA) | O-propargyl-puromycin (OPP) |
| Mechanism of Incorporation | Methionine surrogate, incorporated by methionyl-tRNA synthetase. | Puromycin analog, incorporated at the ribosomal A-site. |
| Labeling Time | Typically 1-4 hours, can be extended for pulse-chase experiments. | Short pulses of 1 hour or less are recommended to minimize toxicity. |
| Toxicity | Generally low toxicity at typical working concentrations. | Can be toxic with longer incubation times due to translation termination. |
| Requirement for Depletion Media | Requires methionine-free media for efficient incorporation. | Does not require specialized media. |
| Effect on Translation | Minimal perturbation of ongoing translation. | Causes chain termination, releasing truncated polypeptides. |
| Applications | Pulse-chase analysis of protein turnover, identification of newly synthesized proteins by mass spectrometry, visualization of protein synthesis. | Measurement of global protein synthesis rates, visualization of translation sites, can be used in vivo. |
Experimental Protocols
Metabolic Labeling of Nascent Proteins with L-azidohomoalanine (AHA)
This protocol describes the labeling of newly synthesized proteins in cultured mammalian cells with AHA.
Materials:
-
Methionine-free cell culture medium
-
Dialyzed Fetal Bovine Serum (dFBS)
-
L-azidohomoalanine (AHA)
-
Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
Procedure:
-
Culture cells to 70-80% confluency.
-
Wash the cells once with warm PBS.
-
Replace the culture medium with pre-warmed methionine-free medium supplemented with dFBS.
-
Incubate the cells for 30-60 minutes at 37°C to deplete intracellular methionine reserves.
-
Add AHA to the medium at a final concentration of 25-50 µM.
-
Incubate for 1-4 hours at 37°C.
-
Aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Lyse the cells with lysis buffer.
-
The cell lysate containing AHA-labeled proteins is now ready for downstream click chemistry and analysis.
Measuring Global Protein Synthesis with O-propargyl-puromycin (OPP)
This protocol outlines the use of OPP to measure the rate of global protein synthesis in cultured mammalian cells.
Materials:
-
Complete cell culture medium
-
O-propargyl-puromycin (OPP)
-
Phosphate-Buffered Saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Click chemistry reaction components (e.g., fluorescently tagged azide, copper(I) catalyst, and a copper-chelating ligand)
Procedure:
-
Culture cells to the desired confluency.
-
Add OPP to the culture medium at a final concentration of 10-20 µM.
-
Incubate for 1 hour at 37°C.
-
Aspirate the medium and wash the cells with PBS.
-
Fix the cells with fixative for 15 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes at room temperature.
-
Wash the cells with PBS.
-
Perform the click chemistry reaction according to the manufacturer's instructions to attach the fluorescent azide to the incorporated OPP.
-
The cells are now ready for analysis by fluorescence microscopy or flow cytometry.
Visualizations
The Strategic Incorporation of H-L-Lys(N3-Gly)-OH in Peptide Synthesis and Bioconjugation: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise, site-specific modification of peptides and proteins is paramount for advancing novel therapeutics and diagnostic tools. The introduction of bioorthogonal handles, such as azides, into these biomolecules via specialized amino acid derivatives is a key strategy in this endeavor. This guide provides a comprehensive comparison of H-L-Lys(N3-Gly)-OH with other azide-containing amino acids, offering insights into its performance, supported by available data, and detailing experimental protocols for its application.
This compound is a lysine derivative featuring an azido-glycyl moiety attached to the epsilon-amino group. This modification provides a readily accessible azide handle for "click chemistry" reactions, namely the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the strain-promoted Azide-Alkyne Cycloaddition (SPAAC). These bioorthogonal reactions are characterized by their high efficiency, specificity, and biocompatibility, making them ideal for conjugating a wide array of molecules, such as fluorophores, imaging agents, and therapeutic payloads, to peptides and proteins.
Comparison with Alternative Azide-Containing Amino Acids
The selection of an appropriate azide-containing amino acid is critical and depends on several factors, including the desired length and flexibility of the linker, potential steric hindrance, and the overall impact on the resulting peptide's structure and function. While direct, quantitative head-to-head comparisons in published literature are limited, a qualitative and inferred comparison can be made with common alternatives.
Key Alternatives:
-
Fmoc-L-Lys(N3)-OH: A widely used and more direct analogue of lysine where the epsilon-amino group is replaced by an azide.
-
Fmoc-L-Dap(N3)-OH: (Fmoc-L-2,3-diaminopropionic acid with a side-chain azide) Offers a shorter side chain compared to the lysine derivatives.
-
Fmoc-p-azido-L-phenylalanine (Fmoc-pAzF): An aromatic amino acid with an azide group on the phenyl ring, providing a more rigid structure.
| Feature | This compound | Fmoc-L-Lys(N3)-OH | Fmoc-L-Dap(N3)-OH | Fmoc-p-azido-L-phenylalanine |
| Structure | Lysine with an azido-glycyl linker on the ε-amino group | Lysine with the ε-amino group replaced by an azide | Diaminopropionic acid with a side-chain azide | Phenylalanine with an azide on the aromatic ring |
| Linker Length & Flexibility | Long and flexible | Shorter and flexible | Very short and flexible | Rigid |
| Potential Advantages | The extended linker may reduce steric hindrance for subsequent bioconjugation of large molecules. | A more direct structural mimic of natural lysine. | The short side chain may be advantageous in specific structural contexts. | The rigid aromatic ring can be useful for structural studies and may participate in π-π stacking interactions. |
| Potential Considerations | The longer linker may introduce more flexibility than desired in some applications. | The direct replacement of the amine with an azide may alter local charge and hydrogen bonding potential. | The very short linker may lead to steric hindrance with bulky conjugation partners. | The bulky aromatic side chain can influence peptide folding and solubility. |
| Published Data | Limited quantitative comparative data available. | More extensively cited in the literature. | Some comparative data available in specific contexts. | Frequently used in studies involving photo-crosslinking and protein-protein interactions. |
Experimental Protocols
Detailed experimental protocols for the incorporation of this compound and subsequent bioconjugation are crucial for reproducible research. Below are generalized protocols for solid-phase peptide synthesis (SPPS) and a subsequent click chemistry reaction.
Protocol 1: Incorporation of this compound into a Peptide via Fmoc-SPPS
This protocol outlines the manual solid-phase synthesis of a peptide containing this compound.
Workflow for Peptide Synthesis
Orthogonal Validation of H-L-Lys(N3-Gly)-OH Incorporation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The site-specific incorporation of unnatural amino acids (UAAs) into proteins represents a powerful tool for biological research and the development of novel therapeutics, such as antibody-drug conjugates (ADCs). H-L-Lys(N3-Gly)-OH, a lysine derivative featuring a bioorthogonal azide group, is a key enabling technology for "click" chemistry-mediated protein modification.[1] Rigorous validation of its incorporation is paramount to ensure the homogeneity and efficacy of the resulting bioconjugates.
This guide provides a comparative overview of orthogonal methods to validate the incorporation of this compound, presents detailed experimental protocols, and discusses alternative UAAs for similar applications.
Comparison of Orthogonal Validation Methods
A multi-pronged approach is recommended to unequivocally confirm the successful and site-specific incorporation of this compound. The primary methods for validation are Western blotting, mass spectrometry, and click chemistry-based assays. Each technique offers distinct advantages and provides complementary information.
| Validation Method | Information Provided | Throughput | Key Advantages | Key Limitations |
| Western Blot | Confirms the expression of the full-length protein at the expected molecular weight. Can indicate successful UAA incorporation through a gel shift after conjugation to a bulky molecule. | High | Relatively simple, widely available, and provides a quick assessment of protein expression and modification. | Indirect evidence of incorporation. Does not confirm the identity of the incorporated amino acid or the precise location of incorporation. |
| Mass Spectrometry (MS) | Provides definitive confirmation of the mass of the modified protein, confirming the incorporation of the UAA. Tandem MS (MS/MS) can pinpoint the exact site of incorporation. | Low to Medium | High sensitivity and specificity. Provides unambiguous evidence of successful and site-specific incorporation. Can be used for quantitative analysis of incorporation efficiency. | Requires specialized equipment and expertise. Can be destructive to the sample. |
| Click Chemistry with Reporter Tags | Confirms the presence of the azide handle in the target protein. Can be used in conjunction with Western blotting (e.g., biotin-alkyne tag followed by streptavidin-HRP) or fluorescence microscopy (e.g., fluorescent alkyne dye). | High | Directly probes the functionality of the incorporated UAA for subsequent conjugation. High sensitivity and specificity. | Does not provide information on the site of incorporation if multiple potential sites exist. Relies on the efficiency of the click reaction itself. |
Experimental Workflow for Validation
The following diagram illustrates a typical workflow for the expression and validation of a protein containing this compound.
References
A Head-to-Head Comparison: H-L-Lys(N3-Gly)-OH for Site-Specific Bioconjugation vs. Traditional NHS Ester Chemistry
In the landscape of bioconjugation, particularly for the development of targeted therapeutics like antibody-drug conjugates (ADCs), the method of attaching a payload to a protein is of paramount importance. The choice of linker and conjugation strategy directly impacts the homogeneity, stability, and ultimately, the efficacy and safety of the final product. This guide provides a detailed comparison between a modern, site-specific approach using the unnatural amino acid H-L-Lys(N3-Gly)-OH and the conventional, non-specific method of N-hydroxysuccinimide (NHS) ester-based lysine conjugation .
The core of this comparison lies in the trade-off between the precision of bioorthogonal "click chemistry," enabled by the azide group of this compound, and the simplicity of traditional amine-reactive crosslinkers. For researchers, scientists, and drug development professionals, understanding the distinct advantages and disadvantages of each approach is critical for making informed decisions in the design of novel bioconjugates.
Executive Summary: At a Glance
The use of this compound facilitates the creation of a homogeneous population of bioconjugates with a precisely controlled drug-to-antibody ratio (DAR). This is achieved by incorporating the azide-functionalized lysine at a specific site within the protein's sequence, followed by a highly selective click reaction. In contrast, NHS esters react with multiple surface-accessible lysine residues, leading to a heterogeneous mixture of molecules with varying DARs and conjugation sites, which can complicate manufacturing and characterization.[1][2]
Quantitative Performance Metrics
| Parameter | This compound with Click Chemistry | Traditional NHS Ester Conjugation | Key Takeaway |
| Homogeneity (DAR) | High (Typically a single, defined DAR) | Low (Heterogeneous mixture with a distribution of DARs, often 0-8)[2] | Click chemistry provides superior control over the final product composition. |
| Site-Specificity | High (Determined by the placement of the unnatural amino acid) | Low (Reacts with multiple solvent-accessible lysines)[1][3] | This compound allows for precise control over the conjugation site. |
| Reaction Kinetics (SPAAC) | Second-order rate constants of ~0.34 M⁻¹s⁻¹ have been reported for azidolysine-containing peptides with DBCO reagents. | Fast reaction rates, but can be influenced by hydrolysis of the NHS ester. | Both methods offer practical reaction times, but click chemistry is more specific. |
| Yield | Can be high, but is dependent on the efficiency of both the unnatural amino acid incorporation and the subsequent click reaction. | Variable, and can be affected by competing hydrolysis of the NHS ester. | Overall yield needs to be optimized for both methodologies. |
| Reproducibility | High, due to the defined nature of the product. | Lower, due to the stochastic nature of the conjugation. | Site-specific methods offer better batch-to-batch consistency. |
Advantages and Disadvantages
This compound with Click Chemistry
Advantages:
-
Homogeneity: Produces a well-defined product with a specific drug-to-antibody ratio (DAR), simplifying analytics and potentially improving the therapeutic window.
-
Site-Specificity: The azide handle can be incorporated at virtually any desired position in the protein sequence, allowing for fine-tuning of the bioconjugate's properties and avoiding interference with antigen-binding sites.
-
Bioorthogonality: The azide-alkyne cycloaddition reaction is highly specific and does not interfere with native functional groups found in proteins, leading to fewer side products.
-
Stability: The resulting triazole linkage formed during the click reaction is highly stable.
Disadvantages:
-
Multi-Step Process: Requires genetic engineering of the host cells to incorporate the unnatural amino acid, followed by the conjugation reaction, which can be more complex and time-consuming than a one-step chemical conjugation.
-
Cost and Availability: Unnatural amino acids and the reagents for their incorporation can be more expensive than traditional crosslinkers.
-
Potential for Lower Yields: The overall yield is dependent on the efficiency of both the unnatural amino acid incorporation and the click chemistry reaction.
-
Copper-Catalyzed variant (CuAAC): The use of a copper catalyst can be a concern for in vivo applications due to potential cytotoxicity, although strain-promoted, copper-free alternatives (SPAAC) are widely used.
Traditional NHS Ester Lysine Conjugation
Advantages:
-
Simplicity and Accessibility: A straightforward, one-step chemical modification process that does not require protein engineering. NHS esters are widely available and relatively inexpensive.
-
Established Methodology: A well-documented and widely used method with a long history in bioconjugation.
-
High Reactivity: NHS esters react readily with primary amines under mild conditions.
Disadvantages:
-
Heterogeneity: The primary drawback is the creation of a complex mixture of products with different DARs and conjugation sites, which can lead to batch-to-batch variability and a challenging regulatory pathway.
-
Lack of Site-Specificity: The reaction occurs on multiple surface-exposed lysine residues, which can potentially impact the protein's structure, stability, and function, including its antigen-binding affinity.
-
Hydrolytic Instability: NHS esters are susceptible to hydrolysis in aqueous solutions, which can reduce conjugation efficiency and requires careful control of reaction conditions.
-
Potential for Cross-Reactivity: While highly reactive with primary amines, some cross-reactivity with other nucleophilic residues like serine, threonine, and tyrosine has been reported.
Experimental Workflows and Logical Relationships
The fundamental difference in the two approaches is visualized in their experimental workflows. The this compound method involves a biological incorporation step followed by a chemical ligation, whereas the NHS ester method is a purely chemical process.
References
Spectroscopic Showdown: A Comparative Guide to Confirming H-L-Lys(N3-Gly)-OH Conjugation
For researchers, scientists, and drug development professionals, the precise confirmation of peptide conjugation is a critical step in the development of novel therapeutics and research tools. This guide provides a detailed comparison of spectroscopic methods for verifying the successful conjugation of H-L-Lys(N3-Gly)-OH, a versatile building block for introducing azide functionalities into peptides, with alkyne-containing molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry." We present supporting experimental data and protocols for key analytical techniques and compare this method with alternative bioconjugation strategies.
The conjugation of this compound leverages the bioorthogonal nature of the azide group, allowing for a highly specific and efficient reaction with a terminal alkyne. This results in the formation of a stable triazole linkage. Spectroscopic analysis is indispensable for unequivocally confirming the formation of this new covalent bond and for characterizing the final conjugate.
Comparative Analysis of Spectroscopic Techniques
The confirmation of this compound conjugation can be achieved through a suite of spectroscopic techniques, each providing unique and complementary information. The primary methods include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and UV-Visible (UV-Vis) Spectroscopy.
| Spectroscopic Technique | Key Observable Change for this compound Conjugation | Quantitative Capability | Structural Information |
| ¹H NMR Spectroscopy | Appearance of a new proton signal for the triazole ring (typically δ 7.5-8.5 ppm). Shifts in signals of protons adjacent to the azide and alkyne groups. | Can be quantitative (qNMR) | High-resolution structural data, confirmation of covalent bond formation and regioselectivity. |
| Mass Spectrometry (ESI-MS) | Increase in the mass-to-charge (m/z) ratio of the peptide corresponding to the addition of the alkyne-containing molecule. | Highly accurate mass determination. Can be used for relative quantification. | Confirms covalent modification and provides the exact mass of the conjugate. MS/MS fragmentation can pinpoint the site of conjugation. |
| FTIR Spectroscopy | Disappearance of the characteristic azide (N₃) stretching vibration (around 2100 cm⁻¹). Appearance of new peaks associated with the triazole ring. | Primarily qualitative for confirming reaction completion. | Confirms the loss of the azide functional group, a key indicator of successful conjugation. |
| UV-Vis Spectroscopy | Potential shift in the absorption maximum (λ_max) if the conjugated molecule contains a chromophore. | Can be used to monitor reaction kinetics and estimate conjugation efficiency if a chromophore is introduced. | Limited structural information, primarily useful for monitoring the reaction progress. |
Experimental Protocols
Detailed methodologies for the primary spectroscopic techniques are provided below.
Protocol 1: ¹H NMR Spectroscopy for Confirmation of Conjugation
-
Sample Preparation:
-
Dissolve 1-5 mg of the purified and lyophilized peptide conjugate in 500 µL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
Add a known concentration of an internal standard (e.g., TSP, TMSP) for quantitative analysis (qNMR), if desired.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition:
-
Acquire a 1D ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
-
Data Analysis:
-
Process the spectrum using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction.
-
Identify the characteristic triazole proton signal (singlet) in the aromatic region (typically δ 7.5-8.5 ppm).
-
Compare the spectrum of the conjugate to the spectra of the starting materials (the azide-containing peptide and the alkyne-containing molecule) to confirm the disappearance of reactant signals and the appearance of new product signals.
-
Protocol 2: ESI-MS for Mass Verification
-
Sample Preparation:
-
Prepare a stock solution of the purified peptide conjugate in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µM for direct infusion or LC-MS analysis.
-
-
Data Acquisition:
-
Analyze the sample using an electrospray ionization mass spectrometer (ESI-MS).
-
For direct infusion, introduce the sample at a flow rate of 5-10 µL/min.
-
For LC-MS, inject the sample onto a C18 reversed-phase column and elute with a gradient of acetonitrile in water with 0.1% formic acid.
-
Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 300-2000).
-
-
Data Analysis:
-
Process the raw data to obtain the deconvoluted mass spectrum, which shows the molecular weights of the species present in the sample.
-
Compare the experimentally determined molecular weight of the conjugate with the theoretical calculated mass to confirm the successful conjugation. The observed mass should correspond to the sum of the masses of the starting peptide and the alkyne-containing molecule.
-
Protocol 3: FTIR Spectroscopy for Monitoring Reaction Completion
-
Sample Preparation:
-
For in-situ monitoring, use an attenuated total reflectance (ATR) FTIR probe immersed in the reaction mixture.[1]
-
For analysis of the final product, prepare a KBr pellet by mixing a small amount of the lyophilized conjugate with dry KBr powder and pressing it into a thin disk. Alternatively, a thin film can be cast onto a salt plate (e.g., NaCl, KBr) from a solution.
-
-
Data Acquisition:
-
Record the FTIR spectrum over the range of 4000-400 cm⁻¹.
-
Collect a background spectrum of the empty sample holder or the solvent before acquiring the sample spectrum.
-
-
Data Analysis:
-
Examine the spectrum for the disappearance of the strong, sharp azide stretching band, which is typically observed around 2100 cm⁻¹.[2] The absence of this peak is a strong indication that the azide has reacted.
-
Look for the appearance of new, weaker bands in the 1400-1600 cm⁻¹ region, which may be attributed to the vibrations of the newly formed triazole ring.
-
Visualization of Experimental Workflow
Caption: Workflow for the synthesis and spectroscopic confirmation of this compound conjugation.
Comparison with Alternative Conjugation Methods
While CuAAC is a robust and widely used method, several alternatives exist for peptide conjugation, each with its own set of characteristics and preferred analytical confirmation methods.
| Conjugation Method | Key Functional Groups | Catalyst Required? | Spectroscopic Confirmation Highlights |
| Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Azide and a strained alkyne (e.g., DBCO, BCN) | No | Similar to CuAAC (NMR, MS, FTIR), but often monitored by UV-Vis due to the chromophoric nature of many strained alkynes.[1] |
| Inverse-Electron-Demand Diels-Alder (IEDDA) | Tetrazine and a strained alkene (e.g., trans-cyclooctene) | No | Often monitored by UV-Vis due to the disappearance of the tetrazine chromophore. MS is used for final product confirmation. |
| Strain-Promoted Alkyne-Nitrone Cycloaddition (SPANC) | Nitrone and a strained alkyne | No | Can be monitored by ¹H NMR or UV spectroscopy. Mass spectrometry confirms the final conjugate mass. |
| Thiol-Ene Reaction | Thiol (e.g., from Cysteine) and an alkene | Photoinitiator (for radical-mediated) or base (for Michael addition) | MS is the primary method for confirmation. NMR can be used to show the disappearance of alkene protons and the appearance of new signals in the thioether linkage. |
Signaling Pathway and Logical Relationship Diagrams
References
Safety Operating Guide
Essential Guide to the Safe Disposal of H-L-Lys(N3-Gly)-OH for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of azide-containing compounds like H-L-Lys(N3-Gly)-OH are paramount for ensuring laboratory safety and regulatory compliance. This guide provides immediate and essential procedural information for the safe management and disposal of this compound, focusing on operational plans and step-by-step instructions.
Immediate Safety Considerations and Hazard Assessment
This compound is an organic azide. Organic azides are energetic compounds that pose several significant risks:
-
Explosive Potential: Organic azides can be sensitive to shock, friction, and heat, leading to violent decomposition. The risk of explosion is a primary concern.
-
Toxicity: Azide compounds are highly toxic and can be harmful if inhaled, ingested, or absorbed through the skin.[1]
-
Reactivity with Acids: In the presence of strong acids, organic azides can form hydrazoic acid (HN₃), a highly toxic and explosive substance.[1]
-
Formation of Explosive Metal Azides: Contact with heavy metals such as copper, lead, silver, and their salts can lead to the formation of highly shock-sensitive metal azides. This is a critical consideration for disposal, as contact with metal pipes or containers can be extremely hazardous.[1]
To assess the relative stability of an organic azide, two empirical rules are often used:
| Stability Guideline | Calculation | Interpretation for this compound (C8H15N5O3) |
| Carbon to Nitrogen Ratio | (Number of Carbon atoms + Number of Oxygen atoms) / Number of Nitrogen atoms | (8 + 3) / 5 = 2.2 |
| "Rule of Six" | Number of carbon atoms per energetic group (azide) | 8 carbons for 1 azide group. |
A Carbon to Nitrogen ratio between 1 and 3 suggests that the compound can be synthesized and isolated but should be handled with care and stored appropriately.
Disposal Decision Workflow
The primary decision for the disposal of this compound is whether to proceed with direct disposal as hazardous waste or to perform a chemical deactivation (quenching) to a less hazardous compound prior to disposal.
Procedural Guidance: Step-by-Step Disposal Plans
Based on the nature of the waste containing this compound, one of the following two disposal routes should be chosen.
Plan A: Direct Disposal as Hazardous Waste
This is the most straightforward and often the safest method, particularly for solid waste, concentrated solutions, or waste mixed with other chemicals.
Step 1: Waste Segregation and Collection
-
Collect all waste containing this compound, including contaminated personal protective equipment (PPE), weighing paper, and pipette tips, in a dedicated waste container.
-
Crucially, use only plastic or plastic-coated glass containers. Avoid metal containers or caps to prevent the formation of explosive metal azides.[1]
Step 2: Labeling
-
Clearly label the container as "Hazardous Waste: Organic Azide" and list all chemical constituents, including "this compound".
Step 3: Storage
-
Store the waste container in a designated, cool, and dry hazardous waste accumulation area.
-
Ensure the storage area is away from heat sources, acids, and heavy metals.
Step 4: Final Disposal
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health & Safety (EHS) department.
Plan B: Chemical Deactivation via Staudinger Reaction
For dilute solutions of this compound, chemical deactivation can be performed to convert the hazardous azide to a more stable amine before disposal. The Staudinger reaction is a reliable method for this purpose.[2]
Experimental Protocol: Staudinger Reaction for Azide Deactivation
This procedure must be performed in a properly functioning chemical fume hood, and appropriate PPE (lab coat, safety goggles, and gloves) must be worn.
Materials:
-
Waste solution containing this compound
-
Triphenylphosphine (PPh₃)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether (as a solvent for PPh₃ if needed)
-
Stir plate and magnetic stir bar
-
Round-bottom flask
-
Designated hazardous waste container
Procedure:
-
Reaction Setup: In a chemical fume hood, place the waste solution containing this compound into a round-bottom flask equipped with a magnetic stir bar.
-
Initiate Stirring: Begin stirring the solution.
-
Addition of Triphenylphosphine: Slowly add 1.1 molar equivalents of triphenylphosphine relative to the estimated amount of the azide in the waste. The triphenylphosphine can be added as a solid in small portions or as a solution in a suitable solvent like THF.
-
Note: The reaction of the azide with triphenylphosphine is typically fast and results in the evolution of nitrogen gas. A controlled addition is necessary to manage the rate of gas evolution and any potential exotherm.
-
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The reaction is generally complete within a few hours when the evolution of nitrogen gas ceases.
-
Waste Collection: Once the reaction is complete, the resulting mixture, which now contains the corresponding amine, triphenylphosphine oxide, and solvent, should be collected in a designated hazardous waste container.
-
Labeling and Final Disposal: Clearly label the container with all of its chemical components and arrange for its disposal through your institution's EHS department.
References
Essential Safety and Operational Guide for Handling H-L-Lys(N3-Gly)-OH
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for researchers, scientists, and drug development professionals handling H-L-Lys(N3-Gly)-OH. The information is compiled to ensure the safe handling of this azide-containing amino acid derivative in a laboratory setting.
Hazard Identification and Risk Assessment
-
Azide Hazards : Organic azides are energetic compounds that can be sensitive to heat, shock, friction, and light.[1] They are also potentially toxic, with effects similar to cyanide.[2]
-
Reactivity : Azides can react with acids to form hydrazoic acid (HN₃), which is a highly toxic, volatile, and explosive compound.[1][3] They can also form highly explosive heavy metal azides if they come into contact with metals such as lead, copper, silver, or mercury, which can be present in plumbing systems.[3]
-
Exposure Routes : The primary routes of exposure are inhalation of dust, skin contact, eye contact, and ingestion.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is crucial to minimize exposure and ensure laboratory safety.
| PPE Category | Item | Specifications & Use |
| Eye and Face Protection | Safety Goggles | Chemical splash goggles are required to protect against liquid splashes and dust. |
| Face Shield | Recommended when there is a risk of splashing or aerosol generation. | |
| Hand Protection | Disposable Gloves | Chemical-resistant gloves, such as nitrile gloves, are required. For handling azides of high toxicity, wearing silver shield gloves under nitrile gloves is recommended. |
| Body Protection | Laboratory Coat | A standard lab coat should be worn to protect skin and clothing. |
| Closed-toe Shoes | Essential to prevent injuries from spills or dropped items. | |
| Respiratory Protection | Respirator | An appropriate respirator (e.g., N95 or higher) should be worn to avoid inhalation of the powder, especially when handling larger quantities or when adequate ventilation is not available. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to the following procedural steps is mandatory to minimize risk.
-
Preparation and Engineering Controls :
-
Always work in a well-ventilated area, preferably within a certified chemical fume hood.
-
Ensure that a safety shower and an eyewash station are readily accessible.
-
Line the work surface with absorbent paper to contain any potential spills.
-
Before starting, ensure all necessary equipment and reagents are within reach to minimize movement.
-
-
Weighing and Aliquoting :
-
Perform all weighing and aliquoting procedures within a chemical fume hood to minimize inhalation exposure.
-
Use non-metallic (e.g., plastic or glass) spatulas and weighing boats to handle the solid compound, as azides can react with metals.
-
Handle the powder carefully to avoid generating dust.
-
-
Dissolving the Compound :
-
When dissolving the solid, add the solvent slowly to the vial to avoid splashing.
-
Ensure the chosen solvent is compatible with azides. Avoid using halogenated solvents like dichloromethane and chloroform, which can form extremely unstable di- and tri-azidomethane.
-
-
Post-Handling Procedures :
-
Decontaminate all non-disposable equipment after use.
-
Remove and dispose of gloves and any other contaminated disposable PPE in the appropriate chemical waste stream.
-
Wash hands thoroughly with soap and water after handling the compound.
-
Emergency Procedures
In the event of accidental exposure, immediate action is necessary.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact : Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.
-
Inhalation : Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
-
Spills :
-
Small spills (in a fume hood) : Cover the spill with an absorbent material, and decontaminate the area. Collect the spilled material and absorbent into a labeled hazardous waste container.
-
Large spills : Evacuate the laboratory, secure the area, and contact the institution's environmental health and safety department.
-
Storage and Disposal Plan
Proper storage and disposal are critical to prevent accidents.
Storage:
-
Store this compound in a cool, dry, and well-ventilated area.
-
Keep it away from incompatible materials such as acids, heavy metals, and oxidizing agents.
-
Store in tightly sealed, clearly labeled, non-metallic containers, preferably in a dark or amber container to protect from light.
Disposal:
-
NEVER dispose of azide-containing compounds down the drain. This can lead to the formation of explosive metal azides in the plumbing.
-
All waste containing this compound, including contaminated consumables and solutions, must be treated as hazardous waste.
-
Collect all solid and liquid waste in a dedicated, clearly labeled, and sealed hazardous waste container. The label should explicitly state "Hazardous Waste: Contains Organic Azide".
-
Do not mix azide waste with acidic wastes to prevent the formation of hydrazoic acid.
-
Follow all institutional and local regulations for the disposal of hazardous chemical waste. Contact your institution's environmental health and safety department for specific disposal procedures.
Diagrams
Caption: Workflow for the safe handling of this compound.
Caption: Decision workflow for the proper disposal of azido compounds.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
